Product packaging for 5-aminopyrimidin-4(5H)-one(Cat. No.:)

5-aminopyrimidin-4(5H)-one

Cat. No.: B15072799
M. Wt: 111.10 g/mol
InChI Key: YLSOYOUANUPUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminopyrimidin-4(5H)-one is a versatile aminopyrimidine derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The aminopyrimidine core is a privileged structure in the design of biologically active molecules, notably as kinase inhibitors . Researchers value this compound for developing novel therapeutic agents, as pyrimidine-based structures are known to exhibit a range of pharmacological activities. The molecule can be functionalized at multiple positions, allowing for the generation of diverse compound libraries aimed at probing specific biological targets. Its structure is analogous to purine bases, enabling its potential use in designing molecules that mimic natural nucleotides and interfere with cellular processes in cancer cells . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. All information provided is for informational purposes only. Researchers should handle this material with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B15072799 5-aminopyrimidin-4(5H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

5-amino-5H-pyrimidin-4-one

InChI

InChI=1S/C4H5N3O/c5-3-1-6-2-7-4(3)8/h1-3H,5H2

InChI Key

YLSOYOUANUPUCV-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrimidin-4(5H)-one (CAS No. 69785-94-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyrimidine core, substituted with an amino group, makes it a valuable synthetic intermediate for the preparation of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characteristics of this compound, with a focus on providing practical information for researchers in the field. Notably, this compound is a key precursor in the synthesis of certain thrombin inhibitors, highlighting its relevance in drug discovery.

Chemical and Physical Properties

This compound is an off-white to light brown solid. Its fundamental properties are summarized in the table below. It is important to note the existence of tautomerism, with the compound capable of existing in equilibrium with its tautomeric form, 5-aminopyrimidin-4-ol. This property is crucial for understanding its reactivity and spectroscopic characteristics.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 5-Aminopyrimidin-4-ol, 5-Amino-4-hydroxypyrimidine[1]
CAS Number 69785-94-0[1]
Molecular Formula C₄H₅N₃O[1]
Molecular Weight 111.10 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point 206-208 °C[1]
Boiling Point 312.4 °C at 760 mmHg (Predicted)
pKa 8.89 ± 0.40 (Predicted)
Solubility Soluble in pyridine and ethanol. Quantitative data in common solvents is not readily available.[2]

Tautomerism

A key chemical feature of this compound is its existence in tautomeric forms. The keto-enol tautomerism allows for the interconversion between the this compound (keto form) and 5-aminopyrimidin-4-ol (enol form). This equilibrium is influenced by factors such as the solvent, pH, and temperature. The presence of both tautomers is critical to consider when analyzing its spectral data and predicting its reactivity.

Tautomeric equilibrium of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not extensively available in public databases. However, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For related aminopyrimidine structures, the following general spectral characteristics can be anticipated:

¹H NMR Spectroscopy:

  • Aromatic protons: Signals corresponding to the protons on the pyrimidine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).

  • Amine protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be highly variable and dependent on solvent and concentration.

  • NH proton (keto form): A signal for the proton on the nitrogen in the pyrimidine ring of the keto tautomer.

  • OH proton (enol form): A signal for the hydroxyl proton in the enol tautomer, which may be broadened and its position influenced by hydrogen bonding.

¹³C NMR Spectroscopy:

  • Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 100-160 ppm. The carbonyl carbon in the keto form would appear further downfield.

Infrared (IR) Spectroscopy:

  • N-H stretching: Characteristic stretching vibrations for the primary amine (-NH₂) group are expected in the region of 3300-3500 cm⁻¹.

  • C=O stretching: A strong absorption band corresponding to the carbonyl group in the keto tautomer, typically around 1650-1700 cm⁻¹.

  • C=N and C=C stretching: Vibrations associated with the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

  • O-H stretching: In the enol tautomer, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.04). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and NH₃.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are primarily found in patent literature, reflecting its role as a key intermediate in proprietary drug development processes.

Synthesis via Catalytic Hydrogenation

This method involves the dehalogenation of a chlorinated pyrimidine precursor.

Workflow Diagram:

synthesis_hydrogenation start 5-amino-6-chloropyrimidin-4-ol reaction Shake under 50 psi H₂ for 2 hours start->reaction reagents Triethylamine, 10% Palladium on Carbon, Ethanol reagents->reaction workup Filter and Concentrate reaction->workup product 5-aminopyrimidin-4-ol workup->product

Synthesis of 5-aminopyrimidin-4-ol via hydrogenation.

Detailed Methodology: [2]

  • To a degassed mixture of 5-amino-6-chloropyrimidin-4-ol (227 mg, 1.56 mmol) and triethylamine (1.09 mL, 7.80 mmol) in ethanol (15.0 mL), add 10% palladium on carbon (51 mg).

  • Shake the mixture under a hydrogen atmosphere of 50 psi for two hours.

  • Monitor the reaction for completion.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product, 5-aminopyrimidin-4-ol.

Synthesis from 5-Aminouracil

A general method for the synthesis of 5-aminopyrimidin-4(3H)-one involves the reaction of 5-aminouracil.[3]

Workflow Diagram:

synthesis_aminouracil start 5-aminouracil reaction Reaction start->reaction reagents Ammonium persulfate, Diacetate reagents->reaction product 5-aminopyrimidin-4(3H)-one reaction->product

General synthesis from 5-aminouracil.

Detailed Methodology: A detailed, step-by-step experimental protocol for this specific synthesis is not readily available in the public domain but is cited as a synthetic route.[3] The reaction likely proceeds through an oxidative rearrangement mechanism.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present on the pyrimidine ring.

  • Nucleophilicity: The amino group at the 5-position and the nitrogen atoms within the pyrimidine ring can act as nucleophiles. The hydroxyl group in the enol tautomer is also nucleophilic. An example of this reactivity is its reaction with phenyl chlorothionocarbonate in the presence of pyridine.[2]

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino and hydroxyl/oxo groups can influence its reactivity towards electrophiles.

  • Stability: As a solid, the compound should be stored in a dark place under an inert atmosphere at room temperature.[1]

Applications in Drug Development

The primary documented application of this compound is as a building block in the synthesis of more complex pharmaceutical agents. It serves as a key intermediate in the preparation of thrombin inhibitors, which are crucial in the development of anticoagulant therapies for various cardiovascular diseases.[2]

Conclusion

This compound is a versatile chemical intermediate with established utility in pharmaceutical synthesis. While a comprehensive public dataset of its quantitative spectral and physical properties is not fully available, this guide consolidates the existing knowledge from commercial sources and patent literature to provide a solid foundation for researchers. The provided synthetic protocols offer a starting point for its preparation in a laboratory setting. Further detailed characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

References

Elucidation of the Structure of 5-aminopyrimidin-4(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-aminopyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the key spectroscopic and analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a detailed experimental protocol for its synthesis is not extensively documented in readily available literature, a general synthetic pathway is outlined. This document also explores the tautomeric nature of the molecule, a critical aspect for understanding its chemical behavior and biological activity. All data is presented in a structured format to facilitate analysis and comparison.

Introduction

This compound, also known as 5-amino-4-hydroxypyrimidine, is a pyrimidine derivative that serves as a precursor in the synthesis of purines and other biologically active molecules.[1] Its structure, characterized by an amino group at the C5 position and a keto group at the C4 position, allows for the existence of tautomeric forms, which can influence its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. This guide summarizes the available data and provides a framework for its characterization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 69785-94-0[2]
Molecular Formula C₄H₅N₃O[2]
Molecular Weight 111.10 g/mol [2]
IUPAC Name This compound
Synonyms 5-Amino-4-hydroxypyrimidine, 5-Amino-4-pyrimidinol[2]

Synthesis

A generalized workflow for a potential synthesis and characterization process is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structure Elucidation start 5-Aminouracil reagents Reactants/Reagents (e.g., Ammonium Persulfate) start->reagents reaction Reaction (Conditions to be optimized) reagents->reaction product Crude this compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Figure 1: General workflow for the synthesis and characterization of this compound.

Tautomerism

This compound can exist in tautomeric equilibrium between the keto form (this compound) and the enol form (5-amino-4-hydroxypyrimidine). The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. For related hydroxypyrimidines, the keto form is often more stable.

References

An In-depth Technical Guide to the Tautomerism of 5-Aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5-aminopyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of its tautomeric equilibria is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets. This document outlines the potential tautomers, detailed experimental and computational methodologies for their study, and a framework for data presentation.

Potential Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms (keto-enol tautomerism) and between exocyclic and endocyclic nitrogen atoms (amino-imino tautomerism). The principal tautomers are depicted below, categorized by their core structural motifs. The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, temperature, and concentration.

The primary equilibrium involves the interconversion between the keto-amino, enol-amino, keto-imino, and enol-imino forms. The stability of these tautomers is a key factor in the molecule's overall behavior.

Figure 1: Potential tautomeric equilibria of this compound.

Experimental Protocols for Tautomerism Study

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibria of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution. 1H, 13C, and 15N NMR are particularly informative.

Detailed Protocol for 1H NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a known concentration (typically 1-10 mg/mL).

    • Add a suitable internal standard (e.g., tetramethylsilane - TMS for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TMSP for aqueous solutions) for chemical shift referencing and quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

    • Set the temperature, as tautomeric equilibria can be temperature-dependent.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify distinct sets of signals corresponding to each tautomer. Protons attached to or near the sites of tautomerization (e.g., N-H, O-H, and adjacent C-H) will show different chemical shifts for each tautomer.

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will give the relative population of the tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra due to differences in their electronic structures.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, water).

    • Prepare a series of dilutions from the stock solution.

    • To study the effect of pH, prepare a series of buffered solutions at different pH values.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using a blank solution (the solvent or buffer used for the sample).

  • Data Acquisition:

    • Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Monitor any changes in the spectrum over time to check for slow equilibration.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the different tautomeric forms. Often, one tautomer will absorb at a longer wavelength than the other.

    • By analyzing the changes in the spectrum as a function of solvent polarity or pH, the equilibrium can be shifted, allowing for the deconvolution of the spectra of the individual tautomers.

    • The equilibrium constant (KT) can be estimated from the ratios of the molar absorptivities of the pure tautomeric forms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The presence of characteristic bands for C=O, O-H, N-H, and C=N vibrations can help in identifying the predominant tautomeric form, particularly in the solid state.

Detailed Protocol for Solid-State IR Analysis (KBr Pellet):

  • Sample Preparation:

    • Thoroughly grind a small amount of this compound (approx. 1 mg) with dry potassium bromide (KBr) (approx. 100 mg) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm-1.

  • Data Analysis:

    • Analyze the spectrum for characteristic absorption bands:

      • Keto form: Strong C=O stretching band (around 1650-1700 cm-1).

      • Enol form: O-H stretching band (broad, around 3200-3600 cm-1) and C=C stretching band.

      • Amino form: N-H stretching bands (around 3300-3500 cm-1).

      • Imino form: C=N stretching band (around 1600-1650 cm-1).

Computational Chemistry Methods

Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of tautomers.

Methodology for DFT Calculations:

  • Structure Optimization:

    • The geometries of all possible tautomers are optimized using a suitable level of theory, for example, the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations:

    • The electronic energies of the optimized tautomers are calculated.

    • Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The relative energies (ΔE) of the tautomers are calculated with respect to the most stable tautomer.

    • The Gibbs free energies (ΔG) can also be calculated to provide a more accurate prediction of the tautomer populations at a given temperature.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from experimental and computational studies. The data presented here for illustrative purposes is based on studies of similar aminopyrimidine systems.

Table 1: Relative Energies of this compound Tautomers from DFT Calculations

TautomerRelative Energy (ΔE) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)
Keto-Amino (1)0.00 (Reference)0.00 (Reference)
Enol-Amino (2)Data not availableData not available
Keto-Imino (3)Data not availableData not available
Enol-Imino (4)Data not availableData not available

Note: Specific computational data for this compound is not available in the cited literature. This table serves as a template for presenting such data.

Table 2: Spectroscopic Data for the Tautomers of an Analogous Aminopyrimidine System

Tautomer1H NMR Chemical Shifts (δ, ppm) in DMSO-d6UV-Vis λmax (nm) in Methanol
Keto-Amino N1-H: ~11.0, NH2: ~6.5, C6-H: ~7.8~280
Enol-Amino OH: ~9.5, NH2: ~6.3, C6-H: ~7.5~265

Note: The data presented is hypothetical and based on typical values for similar structures. Actual values for this compound would need to be determined experimentally.

Visualization of Workflows and Relationships

Tautomeric Interconversion Pathways

The following diagram illustrates the primary proton transfer pathways involved in the tautomerism of this compound.

Tautomer_Interconversion Keto_Amino Keto-Amino Form Enol_Amino Enol-Amino Form Keto_Amino->Enol_Amino Keto-Enol Tautomerization Keto_Imino Keto-Imino Form Keto_Amino->Keto_Imino Amino-Imino Tautomerization Enol_Imino Enol-Imino Form Enol_Amino->Enol_Imino Amino-Imino Tautomerization Keto_Imino->Enol_Imino Keto-Enol Tautomerization

Figure 2: Interconversion pathways between the major tautomers.
General Experimental Workflow for Tautomerism Study

The diagram below outlines a typical workflow for the experimental and computational investigation of tautomerism.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (1H, 13C, 15N) Synthesis->NMR UV_Vis UV-Vis Spectroscopy (Solvent/pH Effects) Synthesis->UV_Vis IR IR Spectroscopy (Solid State) Synthesis->IR DFT DFT Calculations (Relative Energies) Synthesis->DFT Data_Analysis Identification and Quantification of Tautomers NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis DFT->Data_Analysis

References

The 5-Aminopyrimidin-4(5H)-one Scaffold: A Cornerstone in the Development of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active compounds, including nucleic acids and various therapeutic agents. Within this broad class of molecules, 5-aminopyrimidin-4(5H)-one represents a key structural motif. While direct and extensive research on the intrinsic biological activity of this compound itself is limited in publicly available scientific literature, its true significance lies in its role as a versatile building block for the synthesis of a diverse array of derivatives exhibiting potent pharmacological activities. This technical guide provides a comprehensive overview of the biological activities associated with compounds derived from the this compound core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

Fungicidal Activity of Aminopyrimidine Derivatives

Derivatives of the aminopyrimidine scaffold have demonstrated significant potential as antifungal agents. A key mechanism of action for some of these compounds is the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity of fungal cell membranes.

Quantitative Data: Antifungal Activity
Compound ClassTarget OrganismActivity MetricValueReference
Pyridine and Pyrimidine DerivativesCandida albicans (efflux-negative strain)MIC2 to 64 µg/mL[1]
Pyrimidine DerivativesVarious phytopathogenic fungiInhibition at 50 µg/mLVaries by compound and fungus[2]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity compared to the positive control.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of certain pyrimidine derivatives is attributed to their ability to interfere with the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. A primary target within this pathway is lanosterol demethylase.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Lanosterol_Demethylase Lanosterol Demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->Ergosterol

Inhibition of Ergosterol Biosynthesis by Pyrimidine Derivatives.

Anticancer Activity of Aminopyrimidine Derivatives

The aminopyrimidine scaffold is a prominent feature in the design of novel anticancer agents. These derivatives have been shown to target various signaling pathways implicated in cancer progression, including the Wnt signaling pathway and key cell cycle regulators like BRD4 and PLK1.

Quantitative Data: Anticancer and Enzyme Inhibitory Activity
CompoundTarget/Cell LineActivity MetricValue (µM)Reference
2-Aminopyrimidine Derivative (Hit 1)Wnt Signaling PathwayIC50~10[3]
2-Aminopyrimidine Derivative (Hit 2)Wnt Signaling PathwayIC50~10[3]
Aminopyrimidine-2,4-dione (Compound 4)BRD4IC500.029[4]
Aminopyrimidine-2,4-dione (Compound 4)PLK1IC500.042[4]
Amino-2-thiopyrimidine-4-one (Compound 7)BRD4IC500.094[4]
Amino-2-thiopyrimidine-4-one (Compound 7)PLK1IC500.02[4]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Wnt Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This assay is used to screen for inhibitors of the canonical Wnt signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a Wnt-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After transfection, the cells are treated with the test compounds at various concentrations.

  • Wnt Pathway Activation: The Wnt pathway is activated, for example, by treating the cells with Wnt3a conditioned medium or a GSK3β inhibitor.

  • Luciferase Activity Measurement: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The ratio of TOP-Flash to Renilla luciferase activity is calculated, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in Wnt-induced luciferase activity.[3]

In Vitro Kinase Inhibition Assay (BRD4/PLK1)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase (e.g., BRD4 or PLK1), its specific substrate, and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.[4]

Signaling Pathway: Wnt Signaling Inhibition

Certain 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers.

Wnt_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inactivates Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Aminopyrimidine 2-Aminopyrimidine Derivative Aminopyrimidine->Beta_Catenin Downstream Inhibition

Inhibition of the Canonical Wnt Signaling Pathway.

Role as a Scaffold for Thrombin Inhibitors

The this compound core structure is also utilized in the synthesis of thrombin inhibitors. Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the treatment of thrombotic disorders.

Mechanism of Action of Thrombin Inhibitors

Direct thrombin inhibitors (DTIs) bind to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, a critical step in clot formation. Some DTIs can also inhibit fibrin-bound thrombin, which is a key advantage over indirect inhibitors like heparin.[5][6][7]

Signaling Pathway: Thrombin's Role in Coagulation

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for thrombin inhibitors.

Thrombin_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerizes Aminopyrimidine_DTI Aminopyrimidine-based Thrombin Inhibitor Aminopyrimidine_DTI->Thrombin Inhibition

Mechanism of Thrombin Inhibition in the Coagulation Cascade.

While the intrinsic biological activity of this compound remains an area for further investigation, its role as a privileged scaffold in medicinal chemistry is well-established. The diverse and potent biological activities of its derivatives, ranging from antifungal and anticancer to anticoagulant effects, underscore the importance of this core structure in the development of novel therapeutics. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical entity. Future research focused on elucidating the structure-activity relationships of a wider range of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

5-Aminopyrimidin-4(5H)-one: A Scoping Review of Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and specific therapeutic targets of 5-aminopyrimidin-4(5H)-one is limited in the currently available scientific literature. This document provides an in-depth analysis of the therapeutic potential of the broader class of aminopyrimidine-4-one derivatives, for which significant research exists. The targets and mechanisms discussed herein are attributed to these derivatives and serve as a predictive guide for the potential applications of the core this compound scaffold.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in nucleic acids and a variety of biologically active molecules.[1] Aminopyrimidine derivatives, in particular, have garnered significant attention in medicinal chemistry as versatile building blocks for the synthesis of novel therapeutic agents, demonstrating a wide spectrum of activities including anticancer and antiviral properties.[2][3] The this compound core represents a key pharmacophore, and its derivatives have been investigated for their potential to interact with various biological targets, primarily in the context of oncology. This technical guide summarizes the current understanding of the potential therapeutic targets of compounds based on the aminopyrimidin-4-one scaffold, presenting available quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways.

Potential Therapeutic Targets in Oncology

Research into aminopyrimidine-4-one derivatives has predominantly focused on their application as anticancer agents. These compounds have been shown to modulate the activity of key proteins involved in cell cycle regulation, gene expression, and signal transduction.

Bromodomain and Extra-Terminal Domain (BET) Proteins

A prominent target for aminopyrimidine derivatives is the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell proliferation and survival. The overexpression of BRD4 has been implicated in various cancers.[1]

Polo-Like Kinase 1 (PLK1)

Polo-Like Kinase 1 (PLK1) is a serine/threonine kinase that is a critical regulator of multiple stages of mitosis.[1] Its dysregulation is linked to tumorigenesis, making it an attractive target for cancer therapy. Several aminopyrimidine derivatives have been identified as potent inhibitors of PLK1.[1]

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers. Aminopyrimidine-based compounds have been developed as EGFR inhibitors.[4]

Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of cancer. Substituted aminopyrimidine derivatives have been shown to exhibit potent inhibitory activity against various CDKs.[5]

Quantitative Data on Aminopyrimidine-4-one Derivatives

The following tables summarize the in vitro biological activity of various aminopyrimidine-4-one derivatives against their respective targets and cancer cell lines. It is important to reiterate that this data is for derivatives and not for the parent compound this compound.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against BRD4 and PLK1

Compound IDTargetIC50 (µM)Reference
Compound 4 BRD40.029[1]
PLK10.042[1]
Compound 7 BRD40.094[1]
PLK10.020[1]
Volasertib (Ref.) BRD40.017[1]
PLK10.025[1]

Table 2: Cytotoxic Activity of Aminopyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6c MCF-7Breast Cancer37.7 ± 3.6[4]
Compound 10b MCF-7Breast Cancer31.8 ± 2.0[4]
Gefitinib (Ref.) MCF-7Breast Cancer4.1 ± 0.01[4]

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against EGFR-TK

Compound IDTargetIC50 (µM)Reference
Compound 6c EGFR-TK0.9 ± 0.03[4]
Compound 10b EGFR-TK0.7 ± 0.02[4]

Experimental Protocols

General Synthesis of Aminopyrimidine-4-one Derivatives

The synthesis of aminopyrimidine-4-one derivatives often involves a multi-step process. A common starting point is the use of 5,6-diaminouracils or related structures.[1] These precursors can undergo condensation reactions with various aldehydes or ketones to form Schiff bases, which can be further modified. For instance, reaction with phenacyl bromides can lead to the formation of more complex derivatives.[1] Microwave-assisted organic synthesis has also been employed to facilitate the efficient production of aminopyrimidine scaffolds.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against protein kinases such as PLK1, EGFR, and CDKs is typically assessed using in vitro kinase assays. A general protocol involves:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to assess the effect of compounds on apoptosis and the cell cycle.

  • Apoptosis Assay: Cells treated with the compound are stained with Annexin V (an early apoptotic marker) and propidium iodide (PI, a late apoptotic/necrotic marker). The percentage of cells in different apoptotic stages (early, late, and necrotic) is then quantified by flow cytometry.[1]

  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI. The DNA content of individual cells is measured by flow cytometry, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action and a typical discovery workflow for aminopyrimidine-4-one derivatives.

G Potential Therapeutic Intervention by Aminopyrimidine-4-one Derivatives cluster_0 Epigenetic Regulation cluster_1 Cell Cycle Control cluster_2 Cellular Outcomes BRD4 BRD4 Transcription Oncogene Transcription (e.g., c-Myc) BRD4->Transcription promotes Proliferation Cell Proliferation Histones Acetylated Histones Histones->BRD4 recruits Transcription->Proliferation PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis promotes G2M_Arrest G2/M Arrest Apoptosis Apoptosis Mitosis->Proliferation G2M_Arrest->Apoptosis Inhibitor 5-Aminopyrimidin-4-one Derivative Inhibitor->BRD4 inhibits Inhibitor->PLK1 inhibits Inhibitor->G2M_Arrest induces

Caption: Dual inhibition of BRD4 and PLK1 by aminopyrimidine derivatives.

G Drug Discovery Workflow for Aminopyrimidine Derivatives A Compound Synthesis (e.g., 5-aminopyrimidin-4-one scaffold modification) B In Vitro Screening (Kinase & Cytotoxicity Assays) A->B C Lead Identification (Potent & Selective Compounds) B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D D->C SAR Feedback E In Vivo Efficacy (Animal Models) D->E F Preclinical Development E->F

Caption: A typical drug discovery and development workflow.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently sparse, the extensive research on its derivatives strongly suggests that this scaffold holds significant promise for the development of novel therapeutics, particularly in oncology. The aminopyrimidine-4-one core appears to be a valid starting point for designing inhibitors of key cancer-related proteins such as BRD4, PLK1, EGFR, and CDKs. Future research should focus on the synthesis and biological evaluation of this compound and its simpler derivatives to elucidate their specific molecular targets and mechanisms of action. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for initiating such investigations. The continued exploration of this chemical space is warranted and could lead to the discovery of new and effective therapeutic agents.

References

5-Aminopyrimidin-4(5H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 69785-94-0

This technical guide provides an in-depth overview of 5-aminopyrimidin-4(5H)-one, a pivotal heterocyclic compound in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's properties, synthesis, and biological significance, with a focus on its role as a precursor in vital biochemical pathways and its potential therapeutic applications.

Core Compound Data

PropertyValueReference
CAS Number 69785-94-0[1]
Molecular Formula C₄H₅N₃O[1]
Molecular Weight 111.10 g/mol [1]
Synonyms 5-Amino-4-hydroxypyrimidine, 5-Aminopyrimidin-4-ol, 4(1H)-Pyrimidinone, 5-amino-[1]
Melting Point 206-208 °C[1]
Boiling Point 312.4 °C at 760 mmHg[1]
Density 1.45 g/cm³[1]

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a common synthetic route involves the use of 5-aminouracil as a starting material.[2]

Conceptual Synthesis Workflow:

The synthesis is described as a reaction between 5-aminouracil and ammonium persulfate with diacetate.[2] This suggests an oxidative amination or rearrangement process. A generalized experimental approach based on this information would involve the following key steps:

  • Reaction Setup: Dissolving 5-aminouracil in a suitable solvent system.

  • Reagent Addition: Introducing ammonium persulfate and diacetate to the reaction mixture under controlled temperature and atmospheric conditions.

  • Reaction Monitoring: Tracking the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Quenching the reaction, followed by extraction and purification of the crude product.

  • Purification: Employing techniques like recrystallization or column chromatography to obtain pure this compound.

  • Characterization: Confirming the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

G cluster_synthesis Conceptual Synthesis Workflow start Start: 5-Aminouracil reaction Reaction start->reaction reagents Ammonium Persulfate Diacetate reagents->reaction monitoring Monitoring (TLC/HPLC) reaction->monitoring workup Work-up & Isolation monitoring->workup purification Purification workup->purification characterization Characterization (NMR, MS) purification->characterization end End: this compound characterization->end

A conceptual workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound is a molecule of significant biological interest, primarily due to its role as a precursor in the biosynthesis of purines, which are fundamental components of nucleic acids.[2]

Role in Purine Biosynthesis

The de novo synthesis of purine nucleotides is a highly conserved and essential metabolic pathway.[3][4][5] This intricate process involves a series of enzymatic steps to construct the purine ring structure. While the detailed enzymatic conversion of this compound to a purine intermediate is not explicitly detailed in the available literature, its structural similarity to key intermediates suggests its potential integration into this pathway. The pyrimidine ring of this compound could theoretically serve as a scaffold for the subsequent addition of atoms to form the imidazole ring of the purine structure.

G cluster_purine Hypothesized Role in Purine Biosynthesis precursor This compound enzymes Series of Enzymatic Reactions precursor->enzymes Incorporation intermediate Purine Intermediate (e.g., AIR) enzymes->intermediate Ring Closure purine Purine Nucleotides (AMP, GMP) intermediate->purine Further Synthesis

A diagram illustrating the hypothesized role of this compound in the purine biosynthesis pathway.

Applications in Drug Development

The structural features of this compound make it a valuable building block in the synthesis of various therapeutic agents.

Fungicidal Activity

This compound has been identified as having potential use as a fungicide.[2] The exact mechanism of its antifungal action is not well-documented, but it may involve the disruption of essential metabolic pathways in fungi, such as purine biosynthesis, leading to growth inhibition. The generation of reactive oxygen species (ROS) is a known mechanism for some antifungal agents, which could be a potential mode of action for this compound or its derivatives.[6]

Intermediate for Chemotherapeutic Agents

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic properties.[2] For instance, it is used in the synthesis of 5-amino-1-(2,4,6-trichlorophenoxy)pyrimidine (5-ATP), a chemotherapeutic agent.[2] Its pyrimidine core is a common scaffold in many anticancer drugs that act by inhibiting kinases or disrupting DNA synthesis.[7][8][9] While direct involvement of this compound in the BRD4/PLK1 signaling pathway is not confirmed, the aminopyrimidine scaffold is present in known inhibitors of these cancer-related proteins.[7]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its role as a precursor in the fundamental pathway of purine biosynthesis underscores its biological importance. Further research to elucidate detailed synthetic methodologies and to fully characterize its mechanism of action in various therapeutic contexts will be crucial for harnessing its full potential in the development of novel pharmaceuticals.

References

Physicochemical Characteristics of 5-Aminopyrimidin-4(5H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-aminopyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to naturally occurring purines, this pyrimidine derivative serves as a valuable scaffold in the synthesis of various biologically active molecules.[1] Understanding its fundamental physicochemical properties is crucial for predicting its behavior in biological systems, optimizing its formulation, and guiding the development of novel therapeutics.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental data for this specific molecule is limited, and some values are predicted.

PropertyValueSource
Molecular Formula C₄H₅N₃OAmerican Elements
Molecular Weight 111.1 g/mol American Elements
Boiling Point 312.4 °C at 760 mmHgAmerican Elements
Density 1.45 g/cm³American Elements
Flash Point 142.7 °CAmerican Elements

Experimental Protocols for Physicochemical Characterization

Detailed experimental methodologies are essential for the accurate and reproducible determination of the physicochemical properties of drug candidates. The following sections outline standard protocols that can be applied to this compound, based on established methods for pyrimidine derivatives.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology:

  • A small, finely ground sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The gravimetric method is a common technique for its determination.

Methodology:

  • An excess amount of this compound is added to a known mass of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically several hours).[2]

  • The suspension is then allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

  • A known volume of the saturated solution is transferred to a pre-weighed container.

  • The solvent is evaporated, and the mass of the remaining solid is determined.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L. This process can be repeated at various temperatures to determine the temperature-dependent solubility profile.[2][3]

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient.

Alternative Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

  • A series of standard compounds with known LogP values are injected into an RP-HPLC system.

  • The retention times of these standards are measured.

  • A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

  • This compound is then injected under the same chromatographic conditions, and its retention time is measured.

  • The LogP of the target compound is then determined by interpolation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a pyrimidine derivative like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Assay purification->solubility logp LogP Determination purification->logp pka pKa Determination purification->pka stability Stability Assessment purification->stability data_analysis Data Analysis and Calculation of Parameters mp->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis stability->data_analysis report Technical Report Generation data_analysis->report

Physicochemical characterization workflow.

Biological Context and Future Directions

While specific signaling pathway involvement for this compound is not yet well-defined in the literature, the broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] For instance, certain pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[5] Others have shown potential as kinase inhibitors in cancer therapy. The core structure of this compound makes it a precursor for the synthesis of purines, which are fundamental components of nucleic acids.[1]

Future research should focus on a more detailed experimental characterization of this compound to build a robust dataset of its physicochemical properties. Elucidating its biological targets and mechanism of action will be crucial in unlocking its therapeutic potential. The methodologies and foundational data presented in this guide provide a solid starting point for researchers and drug development professionals working with this promising compound.

References

An In-depth Technical Guide to 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrimidin-4(5H)-one, a heterocyclic organic compound, holds significance in biochemical research, particularly in the study of nucleotide metabolism. As a derivative of pyrimidine, it serves as a precursor in the biosynthesis of purines, which are fundamental components of nucleic acids and various coenzymes. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in biological pathways.

Chemical Identity and Nomenclature

The precise chemical identification of this compound is crucial for accurate research and documentation. Due to tautomerism, this compound can exist in different forms. The IUPAC name for the most stable tautomer is 5-amino-1H-pyrimidin-6-one .

Synonyms:

  • 5-amino-3,4-dihydropyrimidin-4-one[1]

  • 5-Aminopyrimidin-4(3H)-one[1]

  • 5-Amino-4-hydroxypyrimidine[1]

  • 5-aminopyrimidin-4-ol[1]

  • 5-amino-4(1H)-pyrimidinone[1]

  • 4(1H)-Pyrimidinone, 5-amino-[1]

Physicochemical Properties

Understanding the physicochemical properties of 5-amino-1H-pyrimidin-6-one is essential for its handling, formulation, and application in experimental settings. The following table summarizes its key computed properties.

PropertyValue
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
XLogP3 -1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 111.043262 g/mol
Monoisotopic Mass 111.043262 g/mol
Topological Polar Surface Area 71.3 Ų
Heavy Atom Count 8
Complexity 129

Data sourced from PubChem CID 12455727.[1]

Experimental Protocols

Synthesis of 5-amino-1H-pyrimidin-6-one

General Procedure for the Synthesis of Substituted 2-aminopyrimidin-4(3H)-ones:

Materials:

  • Appropriate β-ketoester or β-aldehydoester (1 equivalent)

  • Guanidine hydrochloride (2 equivalents)

  • Potassium carbonate (1 equivalent)

  • Microwave reactor

  • Solvents for purification (e.g., methanol, chloroform)

  • Silica gel for column chromatography

Methodology:

  • To a microwave reactor vessel, add the β-ketoester or β-aldehydoester, guanidine hydrochloride, and potassium carbonate.

  • Securely seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 10 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure substituted 2-aminopyrimidin-4(3H)-one.[2][3]

Note: This is a general procedure and the specific starting materials, reaction conditions, and purification methods would need to be optimized for the synthesis of 5-amino-1H-pyrimidin-6-one.

Biological Role and Signaling Pathways

5-amino-1H-pyrimidin-6-one is a key intermediate in the de novo biosynthesis of purine nucleotides. Purines, namely adenine and guanine, are essential for the formation of DNA and RNA, as well as energy carriers like ATP and GTP.[4][5][6]

The pathway illustrates the foundational role of this pyrimidine derivative in the construction of the purine ring system, which is fundamental to cellular life.

Purine_Biosynthesis_Precursor Role of 5-amino-1H-pyrimidin-6-one in Purine Biosynthesis cluster_pyrimidine Pyrimidine Precursor cluster_purine_pathway De Novo Purine Biosynthesis 5_aminopyrimidin_4_5H_one 5-amino-1H-pyrimidin-6-one Intermediates Intermediates 5_aminopyrimidin_4_5H_one->Intermediates Incorporation into purine ring Ribose_5_phosphate Ribose-5-phosphate PRPP PRPP Ribose_5_phosphate->PRPP PRPP Synthetase PRPP->Intermediates IMP Inosine Monophosphate (IMP) (First Purine Nucleotide) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Intermediates->IMP Multiple Steps

References

Preliminary Screening of 5-Aminopyrimidin-4(5H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary screening of 5-aminopyrimidin-4(5H)-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The versatile scaffold of 5-aminopyrimidine allows for diverse chemical modifications, leading to a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This document outlines detailed experimental protocols for key screening assays, presents quantitative biological data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multicomponent reactions, providing an efficient route to structural diversity. A common approach is the three-component coupling reaction of a substituted enamine, an orthoester (such as triethoxymethane), and ammonium acetate to form a 4,5-disubstituted pyrimidine.[3] Subsequent oxidation can yield an aldehyde derivative, which can then be coupled with various aromatic amines to produce the final imine derivatives.[3] Another strategy involves the fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones.[4] These synthetic methodologies allow for the introduction of various functional groups, which is crucial for modulating the biological activity of the resulting compounds.

In Vitro Biological Screening Assays

A preliminary screening cascade for this compound derivatives typically includes assays to evaluate their cytotoxic, antimicrobial, and enzyme inhibitory activities.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[7]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for a further 24-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] The broth microdilution method is a commonly used technique.[9]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.[10]

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Kinase Inhibition Assay

Kinase inhibition assays are crucial for identifying compounds that modulate the activity of specific kinases, which are often dysregulated in diseases like cancer. These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.

Experimental Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP) and magnesium chloride (MgCl₂).[11]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.[11]

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane to separate the phosphorylated substrate.[11]

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate method, such as autoradiography for radiolabeled assays or fluorescence/luminescence detection for non-radioactive assays.[12]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various this compound derivatives and related aminopyrimidine compounds.

Table 1: Anticancer Activity of Aminopyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6c MCF-7 (Breast)37.7 ± 3.6[1][6]
10b MCF-7 (Breast)31.8 ± 2.0[1][6]
Compound 4b HCT-116 (Colon)1.34[13]
Compound 4c HCT-116 (Colon)1.90[13]
Compound 12c UO-31 (Renal)0.87[9]
Compound 12f HL-60 (Leukemia)1.41[9]
Compound 3b C32 (Melanoma)24.4[14]
Compound 3b A375 (Melanoma)25.4[14]

Table 2: Antimicrobial Activity of Aminopyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 20 Candida albicans>50 <100[12]
Compound 20 Escherichia coli>50 <100[12]
Compound 20 Staphylococcus aureus>50 <100[12]

Table 3: Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDKinase TargetIC₅₀ (nM)Reference
Compound 6c EGFR-TK900[1][6]
Compound 10b EGFR-TK700[1][6]
Compound 4b EGFR77.03[13]
Compound 4c EGFR94.9[13]
Compound A8 JAK25[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow for preliminary screening and a simplified representation of the EGFR signaling pathway, a common target for aminopyrimidine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial Kinase Kinase Inhibition Assay Synthesis->Kinase IC50 Determine IC50 Values Cytotoxicity->IC50 MIC Determine MIC Values Antimicrobial->MIC Kinase->IC50 Lead_ID Lead Compound Identification IC50->Lead_ID MIC->Lead_ID EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Survival, Proliferation STAT3->Transcription Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor 5-Aminopyrimidine Derivative Inhibitor->EGFR

References

Methodological & Application

Synthesis of 5-Aminopyrimidin-4(5H)-one from Formamidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 5-aminopyrimidin-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available precursor, formamidine acetate. The described synthetic route involves a three-stage process: the initial cyclization to form a pyrimidine core, followed by amination of the 4-position, and concluding with a demethylation to yield the final product. Detailed experimental protocols for each step are provided, along with a summary of key reaction parameters and expected outcomes. A visual representation of the synthetic pathway is also included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to efficiently synthesize this scaffold from simple, inexpensive starting materials is of significant interest to the pharmaceutical industry. This application note details a robust and scalable synthetic pathway to this compound commencing with formamidine acetate.

Overall Synthetic Pathway

The synthesis of this compound from formamidine acetate is accomplished via a three-step sequence as illustrated below. The initial step involves the condensation of formamidine acetate with methyl 2-cyano-3-methoxyacrylate to construct the pyrimidine ring, yielding 5-methoxypyrimidin-4-ol. The hydroxyl group is then converted to an amine through a two-step chlorination-amination sequence to provide 5-methoxypyrimidin-4-amine. The final step is the demethylation of the methoxy group to afford the target compound, this compound, which exists in tautomeric equilibrium with 4-aminopyrimidin-5-ol.

Synthetic Pathway Formamidine Formamidine Acetate Intermediate1 5-Methoxypyrimidin-4-ol Formamidine->Intermediate1 Methyl 2-cyano-3-methoxyacrylate, NaOMe, EtOH Intermediate2 4-Chloro-5-methoxypyrimidine Intermediate1->Intermediate2 POCl3 Intermediate3 5-Methoxypyrimidin-4-amine Intermediate2->Intermediate3 NH3, EtOH FinalProduct This compound Intermediate3->FinalProduct CH3SNa, DMF Experimental Workflow cluster_step1 Step 1: Synthesis of 5-Methoxypyrimidin-4-ol cluster_step2a Step 2a: Synthesis of 4-Chloro-5-methoxypyrimidine cluster_step2b Step 2b: Synthesis of 5-Methoxypyrimidin-4-amine cluster_step3 Step 3: Synthesis of this compound s1_start Mix NaOMe and Methyl 2-cyano-3-methoxyacrylate s1_add_formamidine Add Formamidine Acetate s1_start->s1_add_formamidine s1_reflux Reflux for 24h s1_add_formamidine->s1_reflux s1_cool Cool and Filter s1_reflux->s1_cool s1_dry Dry Product s1_cool->s1_dry s2a_start Mix 5-Methoxypyrimidin-4-ol and POCl3 s1_dry->s2a_start s2a_add_dma Add N,N-dimethylaniline s2a_start->s2a_add_dma s2a_reflux Reflux for 2h s2a_add_dma->s2a_reflux s2a_quench Quench with Ice s2a_reflux->s2a_quench s2a_extract Extract with Ethyl Acetate s2a_quench->s2a_extract s2a_concentrate Concentrate s2a_extract->s2a_concentrate s2b_start Dissolve Chloro-intermediate in Ethanolic Ammonia s2a_concentrate->s2b_start s2b_heat Heat in Pressure Vessel (100°C, 4h) s2b_start->s2b_heat s2b_concentrate Concentrate s2b_heat->s2b_concentrate s2b_purify Column Chromatography s2b_concentrate->s2b_purify s3_start Mix 5-Methoxypyrimidin-4-amine and CH3SNa in DMF s2b_purify->s3_start s3_heat Heat at 120°C for 12h s3_start->s3_heat s3_concentrate Concentrate s3_heat->s3_concentrate s3_acidify Acidify with Acetic Acid s3_concentrate->s3_acidify s3_filter_dry Filter and Dry Product s3_acidify->s3_filter_dry

Application Notes and Protocols for the Characterization of 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-aminopyrimidin-4(5H)-one (CAS No: 69785-94-0). The methods described herein are based on established analytical techniques for pyrimidine derivatives and provide a comprehensive framework for purity assessment, identification, and physicochemical characterization.

Application Note 1: Chromatographic Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying its presence in various sample matrices. A reversed-phase HPLC method, analogous to those used for similar polar heterocyclic compounds like 5-fluorouracil, is proposed for this purpose.[1][2][3][4][5] This method is suitable for routine quality control and for monitoring the compound's stability.

Quantitative Data Summary

The following table outlines the typical parameters for the HPLC analysis of this compound. These values are based on established methods for structurally related pyrimidinones and may require optimization for specific instrumentation and sample matrices.[1][2][3][4][5]

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of a buffered aqueous phase and an organic modifier (e.g., 95:5 v/v 20 mM Potassium Phosphate buffer, pH 7.0 : Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm (UV)
Expected Retention Time 3 - 5 minutes (highly dependent on exact conditions)
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Experimental Protocol: HPLC Analysis

1. Objective: To determine the purity of a this compound sample and quantify its concentration.

2. Materials and Reagents:

  • This compound reference standard

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Water (HPLC grade)

  • Phosphoric acid or Potassium hydroxide (for pH adjustment)

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.45 µm)

4. Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

    • Adjust the pH of the buffer to 7.0 using dilute phosphoric acid or potassium hydroxide.

    • Prepare the final mobile phase by mixing the buffer and acetonitrile in a 95:5 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (95:5 Buffer:ACN) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Samples and Standards prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject run_hplc Run HPLC Method inject->run_hplc acquire_data Acquire Chromatograms run_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve calculate Calculate Purity and Concentration calibration_curve->calculate

Caption: HPLC analysis workflow for this compound.

Application Note 2: Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound. This section outlines the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables provide the expected spectral data for this compound. These values are predicted based on the analysis of structurally similar aminopyrimidines and general principles of spectroscopy.[6][7][8][9]

Table 2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.0Singlet1HH2 (proton on C2)
~ 7.0 - 7.5Singlet1HH6 (proton on C6)
~ 5.0 - 6.0Broad Singlet2H-NH₂
~ 10.0 - 11.0Broad Singlet1H-NH (amide)

Table 2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C4 (C=O)
~ 145 - 150C2
~ 140 - 145C6
~ 110 - 115C5

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration
3300 - 3400Strong, BroadN-H stretch (amine and amide)
3000 - 3100MediumC-H stretch (aromatic)
1650 - 1700StrongC=O stretch (amide)
1600 - 1640MediumN-H bend (amine)
1550 - 1600MediumC=C and C=N stretch

Table 2.4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
111[M]⁺ (Molecular Ion)
83[M - CO]⁺
68[M - HNCO]⁺
Experimental Protocols

Protocol 2.1: NMR Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Record the ¹³C NMR spectrum on the same instrument.

  • Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2.2: Infrared (IR) Spectroscopy

  • Objective: To identify functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Protocol 2.3: Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.

  • Sample Introduction: Introduce the sample via a direct insertion probe or by coupling the mass spectrometer to a gas or liquid chromatograph.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Analysis: Identify the molecular ion peak and major fragment ions to confirm the structure.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start This compound Sample dissolve_nmr Dissolve in DMSO-d6 start->dissolve_nmr prepare_ir Prepare KBr Pellet or use ATR start->prepare_ir introduce_ms Introduce Sample (EI/ESI) start->introduce_ms acquire_nmr Acquire 1H and 13C Spectra dissolve_nmr->acquire_nmr process_nmr Process and Analyze Data acquire_nmr->process_nmr acquire_ir Acquire IR Spectrum prepare_ir->acquire_ir analyze_ir Identify Functional Groups acquire_ir->analyze_ir acquire_ms Acquire Mass Spectrum introduce_ms->acquire_ms analyze_ms Determine MW and Fragmentation acquire_ms->analyze_ms

Caption: Workflow for spectroscopic characterization.

Application Note 3: Thermal Properties Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for determining the thermal stability, melting point, and decomposition profile of this compound. This information is critical for understanding its physical properties and for formulation development.[10][11][12][13]

Quantitative Data Summary

The expected thermal properties of this compound are summarized below.

ParameterMethodExpected Value
Melting Point DSC206 - 208 °C
Heat of Fusion DSCTo be determined experimentally
Decomposition Onset TGA> 220 °C (in inert atmosphere)
Residual Mass at 600°C TGA< 5%
Experimental Protocol: DSC and TGA
  • Objective: To determine the melting point, heat of fusion, and thermal decomposition profile.

  • Materials: this compound sample.

  • Equipment:

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Aluminum pans for DSC and TGA

  • Procedure:

    • DSC Analysis:

      • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

      • Place the pan in the DSC instrument.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

    • TGA Analysis:

      • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

      • Place the pan in the TGA instrument.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to approximately 600 °C.

      • Record the weight loss as a function of temperature.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start This compound Sample weigh_dsc Weigh Sample (2-5 mg) into DSC pan start->weigh_dsc weigh_tga Weigh Sample (5-10 mg) into TGA pan start->weigh_tga heat_dsc Heat at 10°C/min under N2 weigh_dsc->heat_dsc analyze_dsc Determine Melting Point and Heat of Fusion heat_dsc->analyze_dsc heat_tga Heat at 10°C/min under N2 weigh_tga->heat_tga analyze_tga Determine Decomposition Profile heat_tga->analyze_tga

Caption: Workflow for thermal analysis of the compound.

References

Application Notes and Protocols: 5-Aminopyrimidin-4(5H)-one as a Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives having been successfully advanced to clinical use.[1][2][3] The structural similarity of the aminopyrimidine core to the purine ring of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1] 5-aminopyrimidin-4(5H)-one represents a key starting material and a versatile chemical scaffold for the synthesis of novel kinase inhibitors. Its inherent structure provides a foundation for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the utility of this compound as a scaffold and detail generalized protocols for the screening and characterization of its derivatives as kinase inhibitors.

The Aminopyrimidine Scaffold in Kinase Inhibition

The 2- and 4-aminopyrimidine moieties are particularly prevalent in kinase inhibitor design.[2] These structures can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. By modifying the this compound core, researchers can introduce various substituents to explore the chemical space around the ATP-binding site, thereby targeting specific kinases and improving selectivity.

Data Presentation: Illustrative Inhibitory Activity of this compound Derivatives

While this compound itself is not typically a potent kinase inhibitor, its derivatives have shown significant activity against a variety of kinase targets. The following tables present hypothetical, yet realistic, quantitative data for illustrative derivatives to demonstrate how their inhibitory profiles can be characterized.

Table 1: Biochemical Kinase Inhibition Profile of Exemplary this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Ki (nM)Assay Format
APD-001EGFR5025TR-FRET
APD-001VEGFR2250120ADP-Glo
APD-002Aurora Kinase A157Luminescence
APD-002Aurora Kinase B2512TR-FRET
APD-003PLK18040ADP-Glo
APD-003CDK2>1000>500Luminescence

Table 2: Cellular Activity of Lead Compound APD-002

Cell LineTarget PathwayCellular IC50 (µM)Assay Type
HCT116Aurora Kinase Signaling0.5Cell Viability (MTT)
HeLaMitotic Arrest0.2High-Content Imaging
MCF7Apoptosis Induction1.2Caspase-Glo

Experimental Protocols

The following are detailed, generalized protocols for key experiments in the evaluation of this compound derivatives as kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • This compound derivative (test compound)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well.

    • Add 1 µL of the test compound dilution to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 1.5 µL of a mixture of the kinase and its substrate in kinase buffer.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol outlines a method to quantify the binding of a test compound to a target kinase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-Kinase fusion vector

  • NanoBRET™ Kinase Tracer

  • This compound derivative (test compound)

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® 3000

  • White, 96-well cell culture plates

  • Plate reader with luminescence and filtered light detection capabilities

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect the cells with the NanoLuc®-Kinase fusion vector using Lipofectamine® 3000 according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound in Opti-MEM®.

    • Add the test compound dilutions to the appropriate wells.

    • Add the NanoBRET™ Kinase Tracer to all wells at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to each well.

    • Read the plate immediately using a plate reader equipped with filters for NanoLuc® emission (460 nm) and the tracer's fluorescence (610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.

Visualizations

Diagram 1: General Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Kinase->Signaling_Cascade Downstream_Kinase Downstream Kinase Signaling_Cascade->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Derivative Inhibitor->Receptor_Kinase Inhibitor->Downstream_Kinase

Caption: A generalized kinase signaling pathway.

Diagram 2: Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow Start Start: Library of This compound Derivatives Biochemical_Screen Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Screen Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screen->Hit_Identification Cellular_Assay Secondary Screen: Cell-Based Assay (e.g., Cell Viability) Hit_Identification->Cellular_Assay Active Further_Optimization Lead Optimization Hit_Identification->Further_Optimization Inactive Lead_Selection Lead Candidate Selection Cellular_Assay->Lead_Selection Target_Engagement Target Engagement (e.g., NanoBRET) Lead_Selection->Target_Engagement Active Lead_Selection->Further_Optimization Inactive Target_Engagement->Further_Optimization

Caption: A typical workflow for screening kinase inhibitors.

Diagram 3: Logical Relationship of Kinase Inhibition

Kinase_Inhibition_Logic cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked Inhibition Kinase->Blocked ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Blocked ADP ADP Phosphorylated_Substrate->ADP

Caption: The logic of competitive kinase inhibition.

References

Application Notes and Protocols for Cell-Based Assays Targeting 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing and utilizing cell-based assays to investigate the biological activity of 5-aminopyrimidin-4(5H)-one. Given that pyrimidine scaffolds are prevalent in compounds targeting cell proliferation, kinase activity, and oxidative stress, the following protocols are designed to assess the potential of this compound in these key areas of drug discovery.

Application Note 1: Assessing the Antiproliferative and Cytotoxic Effects

Introduction:

Pyrimidine derivatives are a well-established class of compounds with significant anticancer properties.[1][2][3] Many approved chemotherapeutic agents feature a pyrimidine core, which can interfere with nucleic acid synthesis and other critical cellular processes, leading to the inhibition of cancer cell growth.[4] The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation, making it an ideal initial screening tool to determine the cytotoxic potential of this compound against various cancer cell lines.[5] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1894.4
100.9576.0
500.6350.4
1000.3124.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 2: Investigating the Induction of Apoptosis

Introduction:

A common mechanism by which anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[7] Pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[8] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[9] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Analysis:

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Quantitative Data Summary:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.22.12.7
This compound (IC50)45.835.418.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 3: Screening for Kinase Inhibitory Activity

Introduction:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[4] A cell-based kinase assay can determine the ability of this compound to inhibit the activity of a specific kinase within a cellular context.[11] This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Cell-Based Kinase Inhibition Assay (ELISA-based)

Materials:

  • This compound

  • Cell line overexpressing the target kinase or with endogenous expression

  • Specific primary antibody against the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound.

  • Cell Lysis: After treatment, lyse the cells to release the proteins.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add the primary antibody specific for the phosphorylated form of the substrate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

Data Analysis:

The percentage of kinase inhibition can be calculated as follows:

The IC50 value can be determined from a dose-response curve.

Quantitative Data Summary:

Concentration (µM)Absorbance (450 nm)% Kinase Inhibition
0 (Control)1.500
0.11.3510
11.0530
100.7550
1000.4570

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note 4: Evaluation of Antioxidant Activity

Introduction:

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Pyrimidine derivatives have been reported to possess antioxidant properties.[12][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[14]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the formula:

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Quantitative Data Summary:

Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
0 (Control)0.8000
100.68015.0
500.48040.0
1000.32060.0
2000.16080.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow

experimental_workflow_apoptosis cluster_prep Preparation cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in 6-well Plate compound_treatment Treat Cells with This compound cell_seeding->compound_treatment harvest Harvest Adherent & Floating Cells compound_treatment->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubation Incubate for 15 min stain->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify Quantify Cell Populations flow_cytometry->quantify

Apoptosis Assay Experimental Workflow

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->RAF

Hypothetical Kinase Signaling Pathway

References

Application Notes and Protocols for the Purification of 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 5-aminopyrimidin-4(5H)-one, a key intermediate in the synthesis of various biologically active molecules. The following sections offer strategies for purification via recrystallization and column chromatography, including methodologies for solvent selection and optimization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide a template for organizing experimentally determined data. Researchers should use these tables to record their findings and compare the efficacy of different purification techniques.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
WaterData to be determinedData to be determined
EthanolData to be determinedData to be determined
MethanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
Dimethylformamide (DMF)Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determined

Table 2: Comparison of Purification Techniques for this compound

Purification MethodSolvent/Mobile PhaseInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallizatione.g., Ethanol/WaterData to be determinedData to be determinedData to be determined
Flash Chromatographye.g., DCM/Methanol gradientData to be determinedData to be determinedData to be determined
Diffusion Crystallizatione.g., DMF/DCMData to be determinedData to be determinedData to be determinedFor poorly soluble compounds.

Experimental Protocols

The following protocols provide a starting point for the purification of this compound. Optimization of these protocols is recommended based on the specific impurities present and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be determined based on the solubility data collected (see Table 1). An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

1.1. Single Solvent Recrystallization

  • Solvent Selection: Based on experimentally determined solubility, select a solvent that dissolves this compound poorly at room temperature but well at high temperatures. Ethanol, methanol, or water are potential candidates.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the selected solvent. Heat the mixture to boiling with stirring.

  • Saturated Solution Preparation: Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

1.2. Mixed Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). A common example is an ethanol/water mixture.

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 6-9 from the single solvent recrystallization protocol.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique for separating compounds based on their polarity.

  • Stationary Phase: Silica gel is a common choice for polar compounds like aminopyrimidines.

  • Mobile Phase Selection: A mixture of a non-polar and a polar solvent is typically used. For this compound, a gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point (e.g., 0% to 10% MeOH in DCM). The optimal mobile phase should provide good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like DMF or DMSO if necessary) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Run the mobile phase through the column, gradually increasing the polarity (e.g., increasing the percentage of methanol).

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Purification_Workflow cluster_recrystallization Recrystallization Workflow start_recryst Crude this compound dissolve Dissolve in minimal hot solvent start_recryst->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry_recryst Drying filter_wash->dry_recryst pure_recryst Pure Crystals dry_recryst->pure_recryst

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_chromatography Flash Chromatography Workflow start_chrom Crude this compound load Dissolve and load onto column start_chrom->load elute Elute with solvent gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Compound evaporate->pure_chrom

Caption: Workflow for the purification of this compound by flash chromatography.

Logical_Relationship cluster_decision Purification Strategy Selection crude_product Crude this compound solubility_test Solubility Screening crude_product->solubility_test recrystallization Recrystallization solubility_test->recrystallization Suitable solvent found chromatography Column Chromatography solubility_test->chromatography Complex mixture or no suitable solvent high_purity High Purity Product recrystallization->high_purity chromatography->high_purity

Caption: Decision-making process for selecting a suitable purification technique.

Application Notes and Protocols for 5-aminopyrimidin-4(5H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-aminopyrimidin-4(5H)-one is a heterocyclic compound belonging to the aminopyrimidine class, a well-established "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core structure are integral to the building blocks of DNA and RNA and have demonstrated a wide spectrum of biological activities.[3] Aminopyrimidine-based molecules have been successfully developed as inhibitors of various protein kinases, showcasing their potential in the treatment of cancer and other diseases driven by kinase dysregulation.[1][2] This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, along with detailed protocols for relevant biological assays.

While specific data for this compound is limited in publicly available literature, the following information on closely related aminopyrimidine derivatives serves as a valuable starting point for research and development. It is described as a precursor to purines and has applications as a fungicide and in the synthesis of other chemotherapeutic agents.[4]

Key Applications in Medicinal Chemistry

Derivatives of the aminopyrimidine scaffold have shown significant promise in several therapeutic areas, primarily in oncology.

  • Kinase Inhibition: Aminopyrimidines are bioisosteres of the purine scaffold and can act as competitive inhibitors of ATP binding to protein kinases.[1][2] This makes them attractive candidates for developing inhibitors of kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 1 (PLK1), and Aurora Kinases.[5][6]

  • Anticancer Activity: Numerous aminopyrimidine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][7] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.[5]

  • Antimicrobial and Antiviral Properties: The pyrimidine core is also found in various antimicrobial and antiviral agents, suggesting potential applications for this compound derivatives in these areas as well.[8]

Quantitative Data for Aminopyrimidine Derivatives

The following tables summarize the biological activity of various aminopyrimidine derivatives from published studies. This data can guide the design and evaluation of new compounds based on the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Selected Aminopyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
5-arylethylidene-aminopyrimidine-2,4-dione (Compound 4)BRD40.029[5]
5-arylethylidene-aminopyrimidine-2,4-dione (Compound 4)PLK10.094[5]
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7)BRD40.042[5]
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7)PLK10.02[5]
Aminopyrimidine Derivative (A12)EGFR L858R/T790M0.004[6]
Aminopyrimidine Derivative (A12)EGFR WT0.170[6]

Table 2: Anticancer Activity of Selected Aminopyrimidine Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
5-arylethylidene-aminopyrimidine-2,4-dione (Compound 4)MDA-MB-231 (Breast)MTTNot specified[5]
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7)MDA-MB-231 (Breast)MTTNot specified[5]
Aminopyrimidine Derivative (A12)H1975 (Lung)Anti-proliferative0.086[6]
Pyrimidine Derivative (11a)MDAMB (Breast)MTT9.8[7]
Pyrimidine Derivative (11b)MDAMB (Breast)MTT10.2[7]
Pyrimidine Derivative (11c)MDAMB (Breast)MTT11.4[7]
Pyrimidine Derivative (11e)MDAMB (Breast)MTT12.3[7]

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the medicinal chemistry applications of aminopyrimidine derivatives. These can be adapted for the specific investigation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the inhibition of kinases like PLK1 by aminopyrimidine derivatives.[5]

1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

2. Materials:

  • Kinase enzyme (e.g., recombinant PLK1)

  • Kinase substrate (e.g., a generic kinase substrate peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Kinase buffer (specific to the kinase being assayed)

  • White, opaque 96-well or 384-well plates

3. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.

  • Add 2.5 µL of the test compound dilution to the wells.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and is widely used for evaluating the anticancer activity of pyrimidine derivatives.[7][9]

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

3. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 200 µL of medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 560 nm using a microplate reader.[7]

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->RTK Ligand Growth Factor Ligand->RTK

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubate_Kinase Incubate Kinase, Substrate, and Compound Compound_Prep->Incubate_Kinase Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Incubate_Kinase Start_Reaction Add ATP to start reaction Incubate_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent Start_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent and measure luminescence Stop_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 560 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aminopyrimidin-4(5H)-one, a key intermediate for researchers, scientists, and drug development professionals. The content is organized to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common tautomeric forms of this compound, and how does this affect characterization?

A1: this compound can exist in several tautomeric forms, including 5-aminopyrimidin-4(3H)-one and 4-amino-5-hydroxypyrimidine. This tautomerism is important to consider during characterization, as techniques like NMR spectroscopy may show peaks corresponding to multiple forms in solution. The predominant tautomer can be influenced by the solvent, pH, and temperature. It is advisable to consult literature data for the expected spectral characteristics in the specific analytical conditions being used.

Q2: What are the main synthetic routes to this compound?

A2: Two primary synthetic routes are commonly employed:

  • Demethylation of a methoxy-substituted pyrimidine: This involves the removal of a methyl group from a precursor like 4-amino-5-methoxypyrimidine using a nucleophilic reagent, typically a thiol.

  • Oxidation of 5-aminouracil: This method utilizes an oxidizing agent, such as ammonium persulfate, to introduce the hydroxyl group.[1]

Q3: How can I purify the final product, which is often highly polar?

A3: The polar nature of this compound and its tautomers can make purification challenging. Here are some common strategies:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification. Common solvents to try include water, ethanol, or mixtures with less polar solvents.

  • Column Chromatography: Due to the high polarity, standard silica gel chromatography can be difficult. The use of more polar mobile phases, such as dichloromethane/methanol or ethyl acetate/methanol, often with the addition of a small amount of ammonium hydroxide to reduce tailing, can be effective. For highly polar and basic compounds, alternative stationary phases like alumina or reverse-phase silica (C18) may provide better separation.

  • Ion-Exchange Chromatography: For compounds with basic amino groups, cation-exchange chromatography can be a powerful purification technique. The product is bound to the resin and then eluted with a buffer of appropriate pH or ionic strength.

Troubleshooting Guide: Synthesis Route 1 - Demethylation of 4-Amino-5-methoxypyrimidine

This route typically involves the reaction of 4-amino-5-methoxypyrimidine with a thiol, such as 1-dodecanethiol, in the presence of a base like sodium methoxide.

Experimental Protocol: Demethylation

A representative procedure involves heating a suspension of 4-amino-5-methoxypyrimidine and sodium methoxide in an anhydrous solvent like DMF with 1-dodecanethiol at elevated temperatures (e.g., 120 °C) for several hours.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Ensure all reagents are anhydrous, especially the solvent (DMF).- Verify the quality and stoichiometry of the base (sodium methoxide).- Increase the reaction time or temperature, monitoring by TLC.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure the temperature does not significantly exceed the recommended value.
Presence of Unreacted Starting Material Insufficient reagent or reaction time.- Increase the equivalents of the thiol and base.- Extend the reaction time and monitor for the disappearance of the starting material spot on TLC.
Formation of a Major Side Product Reaction with the solvent.- Ensure the DMF is of high purity and anhydrous. Consider using an alternative high-boiling point aprotic solvent.
N-methylation or S-methylation.- The thiol can sometimes act as a methyl source. Analyze side products by mass spectrometry to identify potential methylation. Adjusting the base or thiol may mitigate this.
Difficult Purification Product is highly polar and remains at the baseline on TLC.- Use a more polar eluent system for column chromatography (e.g., higher percentage of methanol in dichloromethane).- Add a small amount of ammonium hydroxide (e.g., 0.5-1%) to the eluent to improve peak shape.- Consider reverse-phase chromatography or recrystallization from a polar solvent like water or ethanol.
Co-elution with thiol byproduct.- An aqueous workup with a basic solution can help remove the acidic thiol. Multiple extractions may be necessary.- If the thiol is volatile, it may be removed under high vacuum.

Visualization of Demethylation Workflow

Workflow for Demethylation Synthesis start Start: 4-Amino-5-methoxypyrimidine add_reagents Add Sodium Methoxide and 1-Dodecanethiol in DMF start->add_reagents heat Heat reaction mixture (e.g., 120°C) add_reagents->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract purify Purification (Chromatography/Recrystallization) extract->purify product Final Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via demethylation.

Troubleshooting Guide: Synthesis Route 2 - Oxidation of 5-Aminouracil

This method involves the oxidation of 5-aminouracil, for which a cited method uses ammonium persulfate.[1] While detailed protocols are less common in the literature, the following troubleshooting guide is based on general principles of similar oxidation reactions.

Hypothetical Experimental Protocol: Oxidation

A solution of 5-aminouracil in a suitable solvent (e.g., water or an aqueous mixture) would be treated with an oxidizing agent like ammonium persulfate, potentially with a catalyst or at a specific pH and temperature.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect reaction conditions.- Optimize the reaction temperature; some oxidations require heating, while others need to be cooled to prevent over-oxidation.- Adjust the pH of the reaction mixture, as this can significantly influence the reactivity of both the substrate and the oxidizing agent.
Inactive oxidizing agent.- Use a fresh bottle of the oxidizing agent, as some can decompose over time.
Formation of Multiple Products/Over-oxidation Reaction is not selective.- Lower the reaction temperature.- Reduce the amount of oxidizing agent used.- Add the oxidizing agent portion-wise to maintain better control over the reaction.
Ring-opening or degradation of the pyrimidine ring.- This can occur under harsh oxidative conditions. Use milder oxidizing agents or less forcing conditions (lower temperature, shorter reaction time). Analyze byproducts to understand the degradation pathway.
Incomplete Reaction Insufficient oxidizing agent or reaction time.- Increase the stoichiometry of the oxidizing agent.- Extend the reaction time, monitoring by TLC or LC-MS.
Difficult Purification Product is a complex mixture.- Attempt a fractional crystallization if the main product and impurities have different solubilities.- Utilize preparative HPLC with a suitable column and mobile phase for complex mixtures of polar compounds.
Product is water-soluble and difficult to extract.- If the product is in an aqueous solution, consider lyophilization to remove the water.- Use a continuous liquid-liquid extractor for more efficient extraction into an organic solvent.

Visualization of Troubleshooting Logic for Oxidation

Troubleshooting Oxidation Reactions start Reaction Issue low_yield Low Yield/No Reaction start->low_yield side_products Multiple Side Products start->side_products incomplete Incomplete Reaction start->incomplete check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp optimize_ph Adjust pH low_yield->optimize_ph reduce_oxidant Reduce Equivalents of Oxidant side_products->reduce_oxidant lower_temp Lower Reaction Temperature side_products->lower_temp increase_oxidant Increase Equivalents of Oxidant incomplete->increase_oxidant increase_time Increase Reaction Time incomplete->increase_time solution Improved Outcome check_reagents->solution optimize_temp->solution optimize_ph->solution reduce_oxidant->solution lower_temp->solution increase_oxidant->solution increase_time->solution

Caption: Decision tree for troubleshooting the oxidation of 5-aminouracil.

Data Summary

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Demethylation Route 2: Oxidation
Starting Material 4-Amino-5-methoxypyrimidine5-Aminouracil
Key Reagents Thiol (e.g., 1-dodecanethiol), Base (e.g., NaOMe)Oxidizing Agent (e.g., (NH₄)₂S₂O₈)
Typical Solvent DMFWater or aqueous mixtures
General Conditions High temperature (e.g., 120 °C)Variable, may require heating or cooling
Known Challenges Purification from thiol byproduct, ensuring anhydrous conditions.Controlling selectivity, potential for over-oxidation or ring degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Aminopyrimidin-4(5H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-aminopyrimidin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing the pyrimidine core is the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, a common approach involves the reaction of ethyl cyanoacetate with formamidine hydrochloride in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are ethyl cyanoacetate and formamidine hydrochloride. A base, such as sodium ethoxide or sodium methoxide, is required to facilitate the reaction, and an alcohol, typically ethanol or methanol, is used as the solvent.

Q3: What is the expected yield for this reaction?

A3: The yield of this compound can vary significantly depending on the reaction conditions. With optimized parameters, yields can be moderate to good. However, without careful control of the reaction environment, yields can be low.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to the literature value.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no product at all. What are the possible causes and how can I fix this?

  • Answer:

    • Inadequate Base: The reaction requires a strong base to deprotonate the ethyl cyanoacetate and facilitate the cyclization. Ensure that the base (e.g., sodium ethoxide) is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could lead to side product formation.

    • Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Ensure the reaction mixture is maintained at the optimal temperature, which may require refluxing in the chosen solvent.

    • Presence of Water: The starting materials and solvent should be as anhydrous as possible, as water can interfere with the base and the reaction intermediates.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the likely side products and how can I remove them?

  • Answer:

    • Unreacted Starting Materials: Incomplete reactions can leave unreacted ethyl cyanoacetate or formamidine in the product. These can often be removed by washing the crude product with a suitable solvent in which the starting materials are soluble but the product is not.

    • Polymerization: Under certain conditions, the starting materials or intermediates can polymerize, leading to a complex mixture of byproducts. This can sometimes be mitigated by controlling the reaction temperature and the rate of addition of reagents.

    • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the cyano group or the ester can occur, leading to unwanted carboxylic acid or amide byproducts.

    • Purification: Purification by recrystallization is often effective at removing many of these impurities. A detailed protocol is provided in the "Experimental Protocols" section. Column chromatography can also be employed for more challenging separations.[1]

Issue 3: Difficulty in Product Isolation

  • Question: I am having trouble isolating the product from the reaction mixture. What is the recommended work-up procedure?

  • Answer:

    • Precipitation: Upon completion of the reaction, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • pH Adjustment: The product's solubility is pH-dependent. Adjusting the pH of the reaction mixture with an acid (e.g., acetic acid or dilute HCl) can often facilitate the precipitation of the product.

    • Filtration and Washing: Once the product has precipitated, it should be collected by filtration. The solid should then be washed with a cold solvent (the same as the reaction solvent or another in which the product has low solubility) to remove residual starting materials and soluble impurities.

Data Presentation

The following table summarizes key reaction parameters that can be optimized to improve the yield and purity of pyrimidine synthesis. While specific data for this compound is limited in the provided search results, these general trends for pyrimidine synthesis are applicable.

ParameterConditionExpected Outcome on YieldPotential Issues
Base Sodium EthoxideHighHighly sensitive to moisture.
Sodium MethoxideHighHighly sensitive to moisture.
Potassium CarbonateModerateMay require higher temperatures or longer reaction times.
Solvent EthanolGoodStandard choice, allows for reflux temperatures.
MethanolGoodLower boiling point may require longer reaction times.
DMFCan increase solubility of reactantsHigher boiling point, can be difficult to remove.
Temperature RefluxGenerally higher yield and faster reactionCan lead to side product formation if too high.
Room TemperatureSlower reaction, potentially cleanerMay result in low or no yield if activation energy is not met.
Reaction Time 2-24 hoursYield increases with time up to a pointProlonged times can lead to decomposition or side reactions.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate and Formamidine Hydrochloride

This protocol is a representative procedure based on general principles of pyrimidine synthesis.

Materials:

  • Ethyl cyanoacetate

  • Formamidine hydrochloride

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

  • Absolute ethanol

  • Diethyl ether (for washing)

  • Dilute acetic acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere. Allow the mixture to cool to room temperature.

  • Reaction Setup: To the sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise with stirring.

  • Addition of Formamidine Hydrochloride: In a separate flask, dissolve formamidine hydrochloride (1.0 equivalent) in a minimal amount of absolute ethanol. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Carefully neutralize the mixture with dilute acetic acid to a pH of approximately 6-7 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove impurities.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol/water or methanol. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Mix Sodium Ethoxide and Ethyl Cyanoacetate addition 2. Add Formamidine Hydrochloride reagents->addition reflux 3. Reflux for 4-6 hours addition->reflux cool 4. Cool Reaction Mixture reflux->cool neutralize 5. Neutralize with Acetic Acid cool->neutralize filter 6. Filter and Wash Solid neutralize->filter recrystallize 7. Recrystallize from Ethanol/Water filter->recrystallize dry 8. Dry Under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low or No Yield cluster_purity Product Impurity cluster_isolation Isolation Issues start Problem Encountered q_yield Low Yield? start->q_yield q_purity Impure Product? start->q_purity q_isolation Difficulty Isolating? start->q_isolation a_base Check Base Activity & Anhydrous Conditions q_yield->a_base Yes a_temp Increase Reaction Temperature q_yield->a_temp Yes a_time Increase Reaction Time q_yield->a_time Yes a_wash Wash with Appropriate Solvent q_purity->a_wash Yes a_recrystallize Perform Recrystallization q_purity->a_recrystallize Yes a_chromatography Use Column Chromatography q_purity->a_chromatography Yes a_ph Adjust pH to Induce Precipitation q_isolation->a_ph Yes a_solvent Partially Remove Solvent q_isolation->a_solvent Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Navigating the Synthesis of 5-Aminopyrimidin-4(5H)-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aminopyrimidin-4(5H)-one, a crucial intermediate in the preparation of various biologically active compounds, can present unique challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of common byproducts, ensuring a higher yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are the Traube synthesis and the oxidation of 5-aminouracil. The Traube synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or thiourea derivative, followed by nitrosation, reduction, and cyclization with a formylating agent. The oxidation of 5-aminouracil typically employs oxidizing agents like ammonium persulfate.

Q2: What analytical techniques are most effective for identifying byproducts in this synthesis?

A2: A combination of chromatographic and spectroscopic methods is recommended for the effective identification of byproducts. High-Performance Liquid Chromatography (HPLC) is invaluable for separating the main product from impurities. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. A Certificate of Analysis for a commercial sample of this compound indicates that ¹H NMR is a standard method for confirming its structure and assessing purity.[1]

Q3: Can reaction conditions be modified to minimize byproduct formation?

A3: Yes, optimizing reaction parameters is critical. For the Traube synthesis, careful control of temperature and reaction time during the cyclization step can prevent the accumulation of the N-formyl intermediate. In the oxidation of 5-aminouracil, the concentration of the oxidizing agent and the reaction temperature should be carefully monitored to avoid over-oxidation and degradation of the pyrimidine ring. The addition of radical scavengers could also be explored to minimize oxidative side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of this compound with a significant amount of a lower molecular weight byproduct. Incomplete Cyclization (Traube Synthesis): The reaction may have stalled at the N-formyl-4,5-diaminopyrimidine intermediate.1. Increase Reaction Time/Temperature: Prolong the heating time or cautiously increase the temperature during the final cyclization step to drive the reaction to completion. 2. Use a More Effective Cyclizing Agent: Consider using a more reactive formic acid derivative or a different cyclizing agent.
Presence of multiple unidentified peaks in HPLC/TLC analysis. Degradation of Starting Material or Product: Harsh reaction conditions (e.g., strong acids, high temperatures, or potent oxidizing agents) can lead to the decomposition of the pyrimidine ring.[2] Impure Starting Materials: The use of impure precursors can introduce various side reactions and byproducts.[3]1. Milder Reaction Conditions: Employ milder acids or bases, lower the reaction temperature, and shorten the reaction time where possible. 2. Purification of Starting Materials: Ensure the purity of all starting materials before use through appropriate purification techniques (e.g., recrystallization, distillation).
Formation of a higher molecular weight byproduct, especially under UV light exposure. Dimerization of Pyrimidine Rings: Pyrimidine derivatives are known to undergo photodimerization, forming cyclobutane pyrimidine dimers (CPDs) upon exposure to UV light.[4]1. Protect the Reaction from Light: Conduct the synthesis in a flask wrapped in aluminum foil or in a dark environment to prevent photodegradation and dimerization.
A byproduct with a mass indicating the addition of a sulfate group is detected. Sulfonation Side Reaction (Oxidation with Persulfate): In the oxidation of uracil derivatives with ammonium persulfate, the formation of ammonium sulfate adducts at the 5-position has been observed.[2]1. Optimize Oxidant Concentration: Use the minimum effective concentration of ammonium persulfate. 2. Quenching: Ensure the reaction is properly quenched to remove any unreacted persulfate.
Formation of colored impurities. Oxidative Side Reactions: The amino group in 5-aminopyrimidines is susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidants: Consider the addition of a small amount of a suitable antioxidant.

Experimental Protocols

A detailed experimental protocol for a common synthetic route is provided below.

Synthesis of this compound via Traube Synthesis (Illustrative Protocol)

  • Step 1: Synthesis of 4,5-Diaminopyrimidin-6(1H)-one: This intermediate can be prepared from commercially available starting materials such as 6-aminouracil through nitrosation followed by reduction.

  • Step 2: Cyclization with Formic Acid:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diaminopyrimidin-6(1H)-one (1 equivalent) in 90% formic acid.

    • Heat the mixture to reflux for 4-5 hours.[5] The reaction should be monitored by TLC or HPLC to track the disappearance of the starting material and the formation of the product.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess formic acid under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizing Reaction Pathways

To better understand the potential for byproduct formation, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathway cluster_traube Traube Synthesis 4,5-Diaminopyrimidin-6(1H)-one 4,5-Diaminopyrimidin-6(1H)-one N-Formyl Intermediate N-Formyl Intermediate 4,5-Diaminopyrimidin-6(1H)-one->N-Formyl Intermediate Formic Acid (Incomplete Reaction) This compound This compound N-Formyl Intermediate->this compound Cyclization (Heat)

Caption: Traube synthesis pathway showing the desired product and a key intermediate byproduct.

Oxidation_Pathway cluster_oxidation Oxidation of 5-Aminouracil 5-Aminouracil 5-Aminouracil This compound This compound 5-Aminouracil->this compound Ammonium Persulfate Sulfonated Adduct Sulfonated Adduct 5-Aminouracil->Sulfonated Adduct Side Reaction Degradation Products Degradation Products This compound->Degradation Products Harsh Conditions

Caption: Potential side reactions during the oxidation of 5-aminouracil.

Dimerization_Pathway cluster_dimerization Photodimerization 5-Aminopyrimidin-4(5H)-one_1 This compound Pyrimidine Dimer Pyrimidine Dimer 5-Aminopyrimidin-4(5H)-one_1->Pyrimidine Dimer UV Light 5-Aminopyrimidin-4(5H)-one_2 This compound 5-Aminopyrimidin-4(5H)-one_2->Pyrimidine Dimer UV Light

Caption: Formation of pyrimidine dimers as a potential side reaction.

References

Technical Support Center: Synthesis of 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-aminopyrimidin-4(5H)-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low to no yield is a common issue that can stem from several factors. Systematically investigating the following can help identify the root cause:

    • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture can be particularly detrimental in many organic syntheses. Consider using freshly distilled solvents and properly stored reagents.

    • Reaction Conditions: Temperature and reaction time are critical parameters.[1] An inappropriate temperature may either be insufficient to drive the reaction forward or lead to decomposition of reactants or products. Similarly, the reaction may not have been allowed to proceed for a sufficient duration. Consider optimizing these conditions by running small-scale trials at different temperatures and for varying lengths of time.

    • Atmosphere: Some reactions are sensitive to oxygen or moisture and require an inert atmosphere (e.g., nitrogen or argon). Ensure your reaction setup is properly sealed and purged if necessary.

    • Base/Catalyst Activity: If your synthesis involves a base or catalyst, its activity is crucial. Use a freshly opened or properly stored base/catalyst. The choice of base can also significantly impact the reaction outcome.

Issue 2: Presence of Multiple Impurities in the Product

  • Question: My crude product shows multiple spots on TLC/peaks in LC-MS, indicating the presence of several impurities. How can I minimize side product formation?

  • Answer: The formation of multiple byproducts suggests that side reactions are competing with the desired synthetic pathway. To address this:

    • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the rate of side reactions.

    • Order of Reagent Addition: The sequence in which reagents are added can be critical. A stepwise addition, sometimes at a controlled rate (e.g., using a syringe pump), can prevent high local concentrations of one reactant, which might favor side product formation.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to undesired subsequent reactions.

    • pH Control: For reactions in aqueous media or those that produce acidic or basic byproducts, maintaining an optimal pH with a buffer can be crucial for preventing side reactions or decomposition.

Issue 3: Product Isolation and Purification Difficulties

  • Question: I am having trouble isolating and purifying the final product. What strategies can I employ?

  • Answer: Challenges in purification often arise from the physicochemical properties of the target compound and the nature of the impurities.

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the method of choice. A systematic approach to solvent system selection (e.g., starting with a non-polar eluent and gradually increasing polarity) is recommended. Pre-adsorbing the crude material onto silica gel can sometimes improve separation.[2]

    • Extraction: A liquid-liquid extraction with an appropriate choice of immiscible solvents and pH adjustment can help remove certain impurities based on their differential solubility and acidic/basic properties.

Frequently Asked Questions (FAQs)

  • Question: What are some common synthetic routes to substituted pyrimidones?

  • Answer: Substituted pyrimidones can be synthesized through various methods. A common approach involves the condensation of a β-ketoester or a related three-carbon precursor with a guanidine or urea derivative.[3] Microwave-assisted synthesis has also been shown to be an efficient method for generating substituted 2-aminopyrimidines, often in a single step and without the need for a solvent.[3]

  • Question: How critical is the choice of solvent for the synthesis of pyrimidine derivatives?

  • Answer: The choice of solvent is highly critical as it can influence reaction rates, yields, and even the reaction pathway. For instance, some reactions may proceed efficiently in polar aprotic solvents like DMF or DMSO, while others may require alcoholic solvents or even solvent-free conditions.[1][4] It is advisable to consult literature for similar reactions or conduct small-scale solvent screening experiments.

  • Question: Can computational studies help in optimizing the synthesis?

  • Answer: Yes, computational methods like Density Functional Theory (DFT) can provide insights into reaction mechanisms and the relative stability of intermediates and transition states. This understanding can guide the rational selection of reaction conditions to favor the desired product formation.[4]

Experimental Protocols & Data

Representative Protocol: Microwave-Assisted Synthesis of a 2-Aminopyrimidine Derivative

This protocol is adapted from a general procedure for the synthesis of substituted 2-aminopyrimidines and may require optimization for this compound.[3]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (K₂CO₃) (2.5 mmol).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation. Optimization of power, temperature, and time will be necessary. A starting point could be 100-150 °C for 10-30 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Table 1: Hypothetical Data for Reaction Condition Optimization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801245
2NaOEtEthanolReflux862
3DBUAcetonitrile601855
4K₂CO₃None (MW)1200.575

Visualizations

experimental_workflow reagents 1. Mix Reactants (β-ketoester, Guanidine, Base) reaction 2. Reaction (Conventional Heating or Microwave) reagents->reaction workup 3. Aqueous Work-up & Extraction reaction->workup purification 4. Purification (Column Chromatography) workup->purification product 5. Pure Product & Analysis purification->product

Caption: A generalized experimental workflow for the synthesis and purification of a pyrimidine derivative.

troubleshooting_logic start Low Yield Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Base/Catalyst Activity start->check_catalyst optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize check_catalyst->optimize solution Improved Yield optimize->solution

Caption: A logical flow diagram for troubleshooting low yield in a chemical synthesis.

References

Technical Support Center: 5-Aminopyrimidin-4(5H)-one Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-aminopyrimidin-4(5H)-one in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to address common stability challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Issue Potential Cause Recommended Action
Unexpected changes in sample color or clarity over time. Degradation of the compound.Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Inconsistent results in biological assays. Instability of the compound in the assay medium.Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C). Consider preparing the compound solution immediately before adding it to the assay.
Appearance of new peaks in HPLC analysis of the sample. Chemical degradation of this compound.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the purity of your samples over time.
Low recovery of the compound from the solution. Adsorption to container surfaces or poor solubility.Use low-protein-binding tubes and vials. Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is advisable to store stock solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: In which solvents is this compound soluble and what is its stability in these solvents?

While specific solubility data is limited, pyrimidine derivatives are often soluble in organic solvents like DMSO and ethanol, and to varying extents in aqueous buffers. The stability of this compound will depend on the solvent and the pH of the solution. It is recommended to perform preliminary solubility and stability tests in your desired solvent system.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of compounds containing amine and amide functionalities, such as this compound, is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the amide bond or promote other degradation pathways. It is crucial to evaluate the stability of the compound at the pH of your experimental buffer. Generally, neutral to slightly acidic conditions may offer better stability, but this needs to be determined experimentally.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, potential degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the amide bond in the pyrimidine ring, which can be accelerated at acidic or basic pH.

  • Oxidation: The amino group and the electron-rich pyrimidine ring may be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

A hypothetical degradation pathway is illustrated below.

G This compound This compound Hydrolysis_Product Hydrolysis (Ring Opening) This compound->Hydrolysis_Product  Acid/Base   Oxidation_Product Oxidized Derivative This compound->Oxidation_Product  Oxidizing agents   Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product  Light (UV)   G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acidic Hydrolysis (0.1 M HCl) Base Basic Hydrolysis (0.1 M NaOH) Oxidation Oxidation (3% H₂O₂) Thermal Thermal Stress (e.g., 60°C) Photo Photostability (UV/Vis light) Analysis Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Technical Support Center: Purification of 5-Aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-aminopyrimidin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is off-white to light brown. Is this normal, and how can I decolorize it?

A1: An off-white to light brown coloration is common for this compound and can indicate the presence of minor impurities or degradation products.[1] While a slight coloration may be acceptable for some applications, achieving a white to off-white solid is often desirable for high-purity applications. Decolorization can typically be achieved by recrystallization with the addition of activated charcoal.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C and protected from light.[1] Exposure to light and elevated temperatures can potentially lead to degradation, resulting in the formation of impurities and a change in the physical appearance of the material.

Q3: I am observing poor solubility of my crude this compound in common organic solvents. What solvents are recommended for purification?

A3: Poor solubility in common solvents can be a challenge. For many pyrimidine derivatives, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective solvents, particularly for recrystallization.[2] For chromatographic purification, a mobile phase with a polar organic solvent like methanol or acetonitrile, possibly with additives to improve solubility and peak shape, can be explored.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: When synthesized from 5-aminouracil, potential impurities may include unreacted starting material and by-products from side reactions.[3][4] Additionally, degradation products can form if the compound is exposed to harsh conditions such as high temperatures, strong acids or bases, or light. Common degradation pathways for pyrimidines can involve hydrolysis and oxidation of the pyrimidine ring.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Purity by NMR or HPLC is below 95%.Incomplete reaction during synthesis.Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material.
Presence of unreacted starting materials or reagents.Incorporate a washing step with a suitable solvent to remove residual starting materials. For example, if 5-aminouracil was used as a starting material, a wash with a solvent in which the product is sparingly soluble but the starting material is more soluble could be effective.
Formation of side products.Purify the crude product using column chromatography or recrystallization.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Compound does not dissolve in hot solvent.Inappropriate solvent choice.For pyrimidine derivatives, DMF is often a good solvent for recrystallization.[2] Try heating a small amount of the compound in DMF. If it dissolves, this is a good candidate for your recrystallization solvent.
Oiling out occurs upon cooling.The compound is too soluble in the chosen solvent, or the solution is too concentrated.Use a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature. Consider a co-solvent system. For example, dissolve the compound in a minimum amount of hot DMF and then slowly add a less polar anti-solvent (e.g., water, ethanol, or isopropanol) until turbidity is observed. Reheat to dissolve and then cool slowly.
No crystals form upon cooling.The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in an ice bath or refrigerator to cool further.
Poor recovery of the purified product.The compound has significant solubility in the cold solvent.Minimize the amount of solvent used for recrystallization. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Issue 3: Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
Compound does not move from the baseline on the TLC plate.The mobile phase is not polar enough.Increase the polarity of the mobile phase. For normal-phase chromatography on silica gel, a gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., methanol) is recommended.
Poor separation of the desired product from impurities.The chosen mobile phase does not provide adequate resolution.Screen different solvent systems using TLC. Consider adding a small amount of a modifier, such as acetic acid or triethylamine, to the mobile phase to improve peak shape and selectivity for polar, ionizable compounds.
Tailing of the product peak.Strong interaction of the amine group with the silica gel.Add a small percentage of a basic modifier like triethylamine or ammonia to the mobile phase to suppress the interaction of the basic amine group with the acidic silica surface.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of a potential solvent (e.g., DMF, ethanol, water, or a mixture). Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven at an appropriate temperature.

General Column Chromatography Protocol
  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., DMF or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Start with a mobile phase of low polarity (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of Structurally Related Pyrimidine Derivatives in Various Solvents

SolventSolubility of Pyrimidine-4-carboxylic acid (mg/mL)
Ethanol~0.25
DMSO~20
Dimethyl formamide (DMF)~2
PBS (pH 7.2)~1

Note: This data is for a structurally related compound and should be used as a general guide. Actual solubility of this compound may vary.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Low initial purity / Complex mixture purity_check Purity Check (NMR, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 98% final_product Pure Product purity_check->final_product Purity ≥ 98%

Caption: General purification workflow for this compound.

degradation_pathway main This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) main->hydrolysis oxidation Oxidation (e.g., H2O2) main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation hydrolysis_products Ring-opened products hydrolysis->hydrolysis_products oxidation_products Oxidized pyrimidines oxidation->oxidation_products photo_products Various photoproducts photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Resolving Regioisomer Ambiguity in Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to regioisomer ambiguity during aminopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a monosubstituted aminopyrimidine yielded a mixture of products. How can I determine if I have regioisomers?

A1: The formation of regioisomers, most commonly 2- and 4-substituted pyrimidines, is a frequent challenge. The most effective method for identifying the presence of these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H and ¹³C NMR can reveal the presence of multiple, closely related products. For instance, you may observe duplicate sets of signals for the pyrimidine ring protons and carbons, indicating a mixture of isomers. Further confirmation can be obtained using two-dimensional NMR techniques such as HMBC, HSQC, and NOESY, which can help in assigning the specific structures of the isomers present.[1]

Q2: How can I use NMR spectroscopy to definitively distinguish between 2- and 4-aminopyrimidine regioisomers?

A2: A simple and rapid diagnostic tool for distinguishing between 2- and 4-substituted aminopyrimidines is the observation of line broadening effects in ¹H and ¹³C NMR spectra at room temperature. Primary amines substituted at the 4-position often exhibit significant line broadening for the pyrimidine ring protons and the alpha-carbon of the amine substituent. This is due to the presence of rotamers and restricted rotation around the C4-N bond. In contrast, primary amines at the 2-position typically do not show this line broadening effect.[1] This difference provides a clear method for assigning the regiochemistry without the need for more complex two-dimensional NMR experiments.

Q3: What synthetic strategies can I employ to favor the formation of a specific aminopyrimidine regioisomer?

A3: Achieving regioselectivity in aminopyrimidine synthesis often depends on the careful selection of starting materials and reaction conditions. For nucleophilic substitution on dihalopyrimidines, the reactivity of the halogen positions can be exploited. For example, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. By controlling the reaction temperature and the nature of the nucleophile and base, you can influence the regioselectivity. Some specific strategies include:

  • For 4-substitution: Using a less reactive amine nucleophile at lower temperatures can favor substitution at the more reactive C4 position of 2,4-dichloropyrimidine.

  • For 2-substitution: In some cases, using specific catalysts or protecting group strategies can direct substitution to the C2 position. For instance, in the synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidines, amination of the corresponding dichloro derivative occurs selectively at the C-2 position.[2]

Q4: My regioisomers are inseparable by standard column chromatography. What other purification techniques can I try?

A4: When regioisomers co-elute during standard silica gel column chromatography, several alternative purification strategies can be employed:

  • Modification of Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems, including the addition of small amounts of additives like acetic acid or triethylamine to the eluent, which can alter the interaction of the isomers with the stationary phase.[3]

    • Stationary Phase: Consider using a different stationary phase, such as alumina (which can be acidic, basic, or neutral) or reverse-phase silica.[4]

  • Crystallization: Fractional crystallization can be a powerful technique for separating isomers. This involves finding a solvent system in which the two isomers have different solubilities, allowing one to crystallize out while the other remains in solution. This may require screening a wide variety of solvents and solvent mixtures.

  • Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can offer much higher resolution than standard column chromatography and are often successful in separating stubborn isomer pairs.[3][5]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has significantly different physical properties, allowing for easy separation. The protecting group can then be removed to yield the pure desired isomer.

Troubleshooting Guides

Problem: Ambiguous NMR spectra preventing confident regioisomer assignment.

Workflow for Regioisomer Identification

start Ambiguous NMR Spectrum nmr_analysis Analyze for Duplicate Signals (Pyrimidine Ring Protons/Carbons) start->nmr_analysis line_broadening Check for Room Temperature Line Broadening nmr_analysis->line_broadening no_broadening Sharp Signals: Likely 2-Substituted Isomer line_broadening->no_broadening No broadening Broad Signals: Likely 4-Substituted Isomer line_broadening->broadening Yes two_d_nmr Perform 2D NMR (HMBC, HSQC, NOESY) no_broadening->two_d_nmr For confirmation broadening->two_d_nmr For confirmation structure_elucidation Confirm Connectivity and Assign Regiochemistry two_d_nmr->structure_elucidation

Caption: Workflow for distinguishing aminopyrimidine regioisomers using NMR.

Troubleshooting Steps:

  • Examine the ¹H NMR spectrum: Look for more than the expected number of signals in the aromatic region (typically δ 6.0-8.5 ppm for the pyrimidine ring protons). The presence of two sets of similar signals suggests a mixture of isomers.

  • Analyze for line broadening: For primary or secondary amine substituents, observe the peak shape of the pyrimidine ring protons and the protons on the carbon alpha to the amine nitrogen at room temperature. Broad, poorly resolved signals are indicative of a 4-substituted pyrimidine due to restricted rotation. Sharp, well-resolved signals suggest a 2-substituted pyrimidine.[1]

  • Perform 2D NMR for confirmation: If ambiguity still exists, or for more complex substitution patterns, acquire 2D NMR spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the amine protons and the pyrimidine ring carbons. For a 4-amino substituent, you would expect to see correlations from the N-H proton to C4, C5, and potentially C2. For a 2-amino substituent, correlations would be to C2 and potentially C4 and C6.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons. Correlations between the amine protons and specific pyrimidine ring protons can help determine the substitution pattern.

Problem: Poor regioselectivity in the synthesis of monosubstituted aminopyrimidines from 2,4-dichloropyrimidine.

Decision Tree for Improving Regioselectivity

start Poor Regioselectivity (Mixture of 2- and 4-isomers) desired_isomer What is the desired isomer? start->desired_isomer isomer_4 Desired: 4-Substituted desired_isomer->isomer_4 4-isomer isomer_2 Desired: 2-Substituted desired_isomer->isomer_2 2-isomer conditions_4 Modify Reaction Conditions: - Lower Temperature - Use a weaker base - Control stoichiometry of amine isomer_4->conditions_4 conditions_2 Modify Reaction Conditions: - Higher Temperature (may still give mixtures) - Investigate alternative starting materials or catalytic methods isomer_2->conditions_2 outcome Analyze Regioisomeric Ratio conditions_4->outcome conditions_2->outcome

Caption: Decision-making process for optimizing regioselectivity.

Troubleshooting Steps:

  • Analyze the current reaction conditions: Note the solvent, temperature, base, and stoichiometry of your reactants.

  • To favor 4-substitution:

    • Temperature: Lowering the reaction temperature can increase the selectivity for the more reactive 4-position.

    • Base: Using a weaker, non-nucleophilic base can help to avoid side reactions and improve selectivity.

    • Stoichiometry: Carefully controlling the stoichiometry of the amine nucleophile (e.g., using just one equivalent) can minimize the formation of disubstituted products and potentially improve selectivity for the more reactive site.

  • To favor 2-substitution:

    • Achieving high selectivity for the 2-position in nucleophilic substitution of 2,4-dichloropyrimidine can be challenging. While higher temperatures may increase the rate of reaction at the 2-position, they often lead to mixtures.

    • Consider alternative synthetic routes, such as those employing catalytic methods or starting from a pyrimidine that is already functionalized at the 4-position with a group that can be removed or transformed later.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-chloro-6-(substituted-amino)pyrimidines

This protocol is adapted from a method used for the synthesis of various 2-aminopyrimidine derivatives and illustrates a typical nucleophilic aromatic substitution reaction where regioselectivity can be a factor.[6][7]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline derivatives)

  • Triethylamine

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in ethanol, add the substituted amine (1.0-1.1 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any starting material and potential regioisomers.

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and regiochemistry.

Data Presentation

Table 1: Spectroscopic Data for Distinguishing 2- and 4-Aminopyrimidine Regioisomers
Feature2-Substituted Aminopyrimidine4-Substituted AminopyrimidineReference
¹H NMR Line Shape (Room Temp.) Sharp, well-resolved signals for pyrimidine and α-amine protons.Broad, poorly resolved signals for pyrimidine and α-amine protons.[1]
¹³C NMR Line Shape (Room Temp.) Sharp, well-resolved signals.Broad signals, particularly for C4 and the α-carbon of the amine.[1]

Note: This table provides a general guideline. The exact chemical shifts will vary depending on the specific substituents on the pyrimidine ring and the amine.

References

preventing degradation of 5-aminopyrimidin-4(5H)-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-aminopyrimidin-4(5H)-one during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is beneficial.

Q2: I observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as from off-white to yellow or brown, can indicate degradation. This is often caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to re-evaluate the purity of the sample using appropriate analytical techniques before use.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolytic degradation. If you must store it in solution, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) for a limited time. The stability in solution is highly dependent on the solvent and pH.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation. The amino and lactam functional groups are susceptible to these reactions, potentially leading to ring-opening or the formation of various oxidized species.

Troubleshooting Guides

Issue 1: Unexpected Results or Loss of Activity in Experiments

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Purity: Assess the purity of your current stock of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a new, unopened sample or a previously established reference standard.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (2-8°C, protected from light and moisture).

  • Check Handling Procedures: Evaluate your experimental workflow for any steps where the compound might be exposed to harsh conditions, such as high temperatures, extreme pH, or strong oxidizing/reducing agents.

  • Perform a Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample. This involves exposing the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. The results can help in identifying the degradation products that might be interfering with your experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ConditionRecommendationRationale
Temperature2-8°CMinimizes thermal degradation.
LightProtect from light (amber vial)Prevents photodegradation.
HumidityStore in a desiccator or with a desiccantPrevents hydrolysis.
AtmosphereInert gas (Argon or Nitrogen) for long-term storageMinimizes oxidation.
Table 2: Example Data from a Hypothetical Forced Degradation Study of this compound (Illustrative Purposes Only)
Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl24 hours852Hydrolyzed ring-opened product
0.1 M NaOH24 hours783Ring-opened and oxidized products
3% H₂O₂24 hours654N-oxide and other oxidized species
80°C48 hours921Thermally induced dimer
UV Light (254 nm)12 hours882Photodimer or oxidized product

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O oxidation Oxidation (e.g., H2O2) main->oxidation [O] photodegradation Photodegradation (UV/Visible Light) main->photodegradation thermal Thermal Stress (Heat) main->thermal Δ p1 Ring-Opened Products hydrolysis->p1 p2 Oxidized Derivatives (e.g., N-oxides) oxidation->p2 p3 Photodimers/ Oxidized Products photodegradation->p3 p4 Dimers/Isomers thermal->p4

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Troubleshooting cluster_2 Investigation start Receive/Synthesize This compound store Store at 2-8°C Protected from Light & Moisture start->store prep Prepare Solution for Experiment store->prep observe Observe Unexpected Experimental Results prep->observe check_purity Check Purity by HPLC observe->check_purity review_storage Review Storage Conditions observe->review_storage review_handling Review Handling Procedures observe->review_handling forced_degradation Perform Forced Degradation Study check_purity->forced_degradation analyze Analyze Degradants (LC-MS, NMR) forced_degradation->analyze

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: Scale-up Synthesis of 5-Aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-aminopyrimidin-4(5H)-one. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot plant production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal reagent stoichiometry.- Degradation of starting material or product.- Inefficient mixing at a larger scale.- Monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.- Carefully control the temperature; consider a gradual increase to the target temperature.- Perform small-scale experiments to optimize the molar ratios of reactants.- Ensure starting materials are of high purity and handle them under inert conditions if they are sensitive to air or moisture.- Evaluate and optimize the agitation speed and impeller design to ensure proper mixing in the reactor.
High Levels of Impurities - Formation of side products due to incorrect reaction conditions.- Presence of impurities in starting materials.- Incomplete removal of by-products during work-up.- Analyze impurities to understand their structure and formation mechanism.- Adjust reaction parameters such as temperature, solvent, and catalyst to minimize side reactions.- Use purified starting materials.- Optimize the purification process, which may include recrystallization, column chromatography, or extraction.
Difficulty with Product Isolation and Purification - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid precipitate.- Co-precipitation of impurities with the product.- If the product is too soluble, consider a different solvent for precipitation or perform a solvent swap.- If an oil forms, try seeding with a small amount of pure product, adjusting the pH, or changing the solvent system.- For co-precipitation issues, optimize the crystallization conditions (e.g., cooling rate, solvent polarity) or consider an alternative purification method.
Exothermic Reaction Leading to Poor Control - Rapid addition of a reactive reagent.- Insufficient cooling capacity of the reactor.- Add the reactive reagent slowly and monitor the internal temperature closely.- Ensure the reactor's cooling system is adequate for the scale of the reaction. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise.
Discoloration of the Final Product - Presence of colored impurities.- Oxidation of the product or intermediates.- Identify and remove the colored impurity through appropriate purification techniques (e.g., charcoal treatment, recrystallization).- Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: Two primary synthetic routes are often considered for the scale-up of this compound:

  • From 5-Aminouracil: This route involves the chemical modification of commercially available 5-aminouracil. One method describes its synthesis through the reaction of 5-aminouracil with ammonium persulfate and diacetate.[1]

  • From a Dichloropyrimidine Intermediate: Another potential pathway starts with a suitably substituted dichloropyrimidine, such as 4,6-dichloro-5-aminopyrimidine. This intermediate can be synthesized from 4,6-dichloro-5-nitropyrimidine via hydrogenation.[2] Subsequent chemical transformations would be required to introduce the carbonyl group and arrive at the final product.

Q2: What are the key safety considerations when handling aminopyrimidines and their precursors?

A2: Safety is paramount during any chemical synthesis, especially at scale. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For dusty materials, a dust mask is recommended.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[3]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Q3: How can I control the particle size and morphology of the final product during crystallization?

A3: Controlling crystallization is crucial for ensuring consistent product quality and ease of downstream processing.[4] Key parameters to control include:

  • Solvent System: The choice of solvent(s) significantly impacts solubility and crystal habit.

  • Cooling Rate: A slower cooling rate generally leads to larger, more well-defined crystals.

  • Agitation: The stirring rate can affect nucleation and crystal growth.

  • Seeding: Introducing a small amount of pure product crystals can initiate crystallization and lead to a more uniform particle size distribution.

  • Anti-solvent Addition: Adding a solvent in which the product is insoluble can induce precipitation. The rate of addition is a critical parameter.

Q4: What are some common analytical techniques to monitor the reaction and assess the purity of this compound?

A4: A combination of analytical methods is typically used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the primary method for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.

Experimental Protocols

Synthesis of 4,6-dichloro-5-aminopyrimidine from 4,6-dichloro-5-nitropyrimidine[2]

  • Reaction Setup: In a Parr hydrogenation reactor, add a solution of 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).

  • Catalyst Addition: To this solution, add 10% Palladium on activated carbon (Pd/C) catalyst (0.05 g).

  • Inerting: Replace the air in the reactor with nitrogen gas three times.

  • Hydrogenation: Carry out the hydrogenation reaction at room temperature under atmospheric pressure of hydrogen.

  • Reaction Monitoring: Monitor the reaction until completion.

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate to obtain the target product, 4,6-dichloro-5-aminopyrimidine.

Note: This is a general procedure and will require optimization for scale-up. Critical parameters to consider for scale-up include heat transfer, mass transfer (mixing), and safe handling of the hydrogenation reaction.

Process Workflow

The following diagram illustrates a general workflow for the scale-up synthesis of a target compound like this compound.

Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot Plant Scale-Up cluster_2 Phase 3: Manufacturing Route Scouting Route Scouting Reaction Optimization Reaction Optimization Route Scouting->Reaction Optimization Select best route Analytical Method Development Analytical Method Development Reaction Optimization->Analytical Method Development Define process parameters Process Safety Assessment Process Safety Assessment Analytical Method Development->Process Safety Assessment Pilot Batch Production Pilot Batch Production Process Safety Assessment->Pilot Batch Production Identify hazards Process Validation Process Validation Pilot Batch Production->Process Validation Demonstrate consistency Technology Transfer Technology Transfer Process Validation->Technology Transfer Commercial Manufacturing Commercial Manufacturing Technology Transfer->Commercial Manufacturing Implement at scale Quality Control Quality Control Commercial Manufacturing->Quality Control Ensure product specs

Caption: General workflow for scaling up a chemical synthesis process.

References

Validation & Comparative

A Comparative Guide to the In Vitro Bioactivity of Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of various pyrimidinone derivatives, offering a framework for the evaluation of novel compounds such as 5-aminopyrimidin-4(5H)-one. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in drug discovery and development.

Pyrimidinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds are structural components of nucleic acids and play a crucial role in cellular processes, making them promising candidates for the development of new therapeutic agents.[1][2] Various derivatives have been synthesized and evaluated for a range of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5]

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of several pyrimidinone derivatives from different studies. This data provides a comparative landscape of the potential efficacy of this class of compounds.

Table 1: Anticancer and Cytotoxic Activity of Pyrimidinone Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Pyrido[1,2-a]pyrimidin-4-one (14i) Kyse-520Antiproliferation1.06[6]
HBMEC (normal cells)Antiproliferation30.75[6]
Pyrazolo[3,4-d]pyrimidinone (4a) HCT116 (CRC)MTT Assay0.21 (CDK2 Inhibition)[7]
Pyrazolo[3,4-d]pyrimidinone (4b) HepG2 (HCC)MTT AssayNot specified, but potent[7]
5-arylethylidene-aminopyrimidine-2,4-dione (4) MDA-MB-231 (Breast)MTT Assay0.029 (BRD4 Inhibition)[8]
5-arylethylidene-amino-2-thiopyrimidine-4-one (7) MDA-MB-231 (Breast)MTT Assay0.042 (BRD4 Inhibition)[8]
Pyrido[2,3-d]pyrimidine (2a) A549 (Lung)MTT Assay42[5]
Pyrido[2,3-d]pyrimidine (2f) A549 (Lung)MTT Assay47.5[5]

Table 2: Antimicrobial Activity of Pyrimidinone Derivatives

Compound/DerivativeMicroorganismActivityReference
Pyrimidinone derivative (5h) Staphylococcus aureusSignificant[3]
Pyrimidinone derivative (5j) Staphylococcus aureusSignificant[3]
Pyrimidinone derivative (5e) Candida albicansModerate[3]
Pyrimidinone derivative (7c) Candida albicansModerate[3]
Pyrimidinone derivative (8c) Candida albicansModerate[3]

Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/DerivativeAssayActivityReference
Pyrazolo[3,4-d]pyrimidine (2) Formalin induced paw edema (in vivo)Higher than celecoxib and diclofenac[4]
Pyrazolo[3,4-d]pyrimidine (6) Formalin induced paw edema (in vivo)Higher than celecoxib and diclofenac[4]
Pyrazolo[3,4-d]pyrimidine (7d) Formalin induced paw edema (in vivo)Higher than celecoxib and diclofenac[4]
Pyrazolo[3,4-d]pyrimidine (2) Cotton pellet-induced granuloma (in vivo)Greater than or nearly equivalent to diclofenac[4]
Pyrazolo[3,4-d]pyrimidine (3d) Cotton pellet-induced granuloma (in vivo)Greater than or nearly equivalent to diclofenac[4]

Signaling Pathways and Experimental Workflows

The bioactivity of pyrimidinone derivatives is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to validate bioactivity is crucial for drug development.

Signaling Pathways Implicated in Pyrimidinone Bioactivity

Several key signaling pathways are reportedly modulated by pyrimidinone derivatives. SHP2 inhibitors, for instance, affect the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are crucial in cell proliferation and survival.[6]

signaling_pathways cluster_ras_erk RAS-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SHP2_ras SHP2 RTK->SHP2_ras SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 SHP2_ras->RAS RTK2 Receptor Tyrosine Kinase PI3K PI3K RTK2->PI3K SHP2_pi3k SHP2 RTK2->SHP2_pi3k PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival SHP2_pi3k->PI3K CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK SHP2_jak SHP2 CytokineReceptor->SHP2_jak STAT STAT JAK->STAT GeneExpression Gene Expression STAT->GeneExpression SHP2_jak->JAK

Caption: Key signaling pathways modulated by pyrimidinone-based SHP2 inhibitors.

General Workflow for In Vitro Bioactivity Validation

The validation of a compound's bioactivity typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_workflow In Vitro Bioactivity Validation Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Primary_Screening Primary Screening (e.g., Cytotoxicity - MTT Assay) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Primary_Screening->Dose_Response Target_Identification Target Identification & Validation (e.g., Kinase Inhibition Assay) Dose_Response->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Target_Identification->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against related targets/cell lines) Mechanism_of_Action->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A generalized workflow for the in vitro validation of bioactive compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for key in vitro assays mentioned in the literature for pyrimidinone derivatives.

1. MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells (e.g., HCT116, HepG2, A549) in 96-well plates at a specific density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. A reference drug is often included for comparison.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction, for example, by adding a stop solution or by spotting the mixture onto a membrane.

  • Detection of Phosphorylation: Detect the amount of substrate phosphorylation. For radiolabeled ATP, this can be done by autoradiography or scintillation counting. For non-radioactive methods, specific antibodies or fluorescence-based readouts can be used.

  • Data Analysis: Determine the kinase activity at each compound concentration and calculate the IC50 value for kinase inhibition. To ensure comparability across different studies, it is recommended to also determine the Ki value, which is independent of the experimental setup.[9]

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a comparative overview of the in vitro bioactivity of pyrimidinone derivatives. For the specific compound this compound, further experimental validation following these established protocols is necessary to determine its therapeutic potential.

References

Unraveling the Biological Profile: A Comparative Analysis of 5-aminopyrimidin-4(5H)-one and 4-aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological activities of the tautomeric pair, 5-aminopyrimidin-4(5H)-one and 4-aminopyrimidin-5-ol, reveals their potential as versatile scaffolds in drug discovery, with demonstrated activities as kinase inhibitors and potential as antibiotic adjuvants. This guide provides a comparative overview of their biological effects, supported by available experimental data and detailed methodologies.

The molecules this compound and 4-aminopyrimidin-5-ol are tautomers, meaning they exist in equilibrium and can readily interconvert. The keto form, this compound, and the enol form, 4-aminopyrimidin-5-ol, may exhibit different biological activities, or their observed effects could be a result of the combined action of both forms present at equilibrium in a physiological environment. This guide will treat them as a single entity in the context of their biological evaluation, while acknowledging the importance of their tautomeric nature.

Anticancer and Kinase Inhibitory Activity

Derivatives of the aminopyrimidine scaffold have been extensively studied for their potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

One study focused on the design of 2,4-diaminopyrimidine derivatives as potent antitumor agents. While not a direct study of the parent compounds, this research highlights the potential of the aminopyrimidine core in cancer therapy. The study found that certain derivatives exhibited significant inhibitory activity against several cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer)[1]. The mechanism of action for the most promising compound, 9k , was found to involve the induction of apoptosis, suppression of cell migration, and cell cycle arrest at the G2-M phase[1].

Another area of investigation for aminopyrimidine derivatives is the inhibition of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication that is often overexpressed in cancer. A series of 5-chloro-2-amino-pyrimidine derivatives were designed and synthesized as potent PLK4 inhibitors. One of the lead compounds, 5f , demonstrated exceptional potency against PLK4 and significant anti-proliferative activity against MCF-7 breast cancer cells[2]. This compound was shown to induce mitotic arrest and apoptosis in these cells[2].

Furthermore, aminopyrimidine derivatives have been explored as inhibitors of other important kinases in cancer, such as Epidermal Growth Factor Receptor (EGFR)[3] and Beta-secretase 1 (BACE1), a target in Alzheimer's disease[4].

Potential as an Antibiotic Adjuvant

Intriguingly, 4-aminopyrimidin-5-ol has been identified as a small molecule that can mitigate populations of bacteria resistant to antibiotics[5]. It is proposed to act by inhibiting bacterial protein synthesis through targeting ribosomes and also by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV[5]. This suggests a potential application of this compound as an adjuvant in antibiotic therapy to combat drug-resistant bacterial infections.

Tautomerism and Biological Activity

The biological activity of these compounds is intrinsically linked to their tautomeric forms. The keto and enol forms possess different hydrogen bonding patterns and three-dimensional shapes, which can lead to differential binding affinities for biological targets. While specific comparative studies on the biological activities of the individual tautomers are scarce, it is crucial for researchers to consider this equilibrium when designing new drugs based on this scaffold.

Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto This compound Enol 4-aminopyrimidin-5-ol Keto->Enol Tautomeric Equilibrium

Caption: Tautomeric equilibrium between this compound and 4-aminopyrimidin-5-ol.

Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are crucial for the reproducibility and further investigation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Kinase Inhibition Assay

These assays are used to determine the potency of a compound against a specific kinase.

  • Assay Components: The assay typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from a dose-response curve.

Kinase_Inhibition_Workflow

Caption: General workflow for a kinase inhibition assay.

Quantitative Data Summary

Compound/DerivativeTarget/AssayCell LineIC50 ValueReference
Compound 9k Antitumor ActivityA5492.14 µM[1]
HCT-1163.59 µM[1]
PC-35.52 µM[1]
MCF-73.69 µM[1]
Compound 5f PLK4 Inhibition-0.8 nM[2]
Anti-proliferativeMCF-70.48 µM[2]

References

Structure-Activity Relationship (SAR) of 5-Aminopyrimidin-4(5H)-one Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrimidin-4(5H)-one derivatives and related aminopyrimidine analogs as potent kinase inhibitors. The following sections detail the inhibitory activities of various derivatives against key oncogenic kinases, outline the experimental protocols for their synthesis and evaluation, and visualize critical signaling pathways and experimental workflows.

Comparative Inhibitory Activity

The inhibitory potency of this compound derivatives and their analogs is highly dependent on the nature and position of substituents on the pyrimidine core and its appended functionalities. The following tables summarize the in vitro inhibitory activities (IC50) of representative compounds against various cancer-related kinases.

Table 1: SAR of 2,4-Diaminopyrimidine Derivatives as Aurora A Kinase Inhibitors

A series of 2,4-diaminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Aurora A kinase and their ability to reduce cellular cMYC and MYCN levels. The general structure and the corresponding biological data are presented below.

Compound IDR GroupAurora A IC50 (nM)cMYC Reduction (%)MYCN Reduction (%)
1 4-ethylpiperazin-1-yl> 100< 50< 50
13 4-ethylpiperazin-1-yl (with specific stereochemistry)< 200> 50> 50
16 4-chlorophenyl> 100Not reportedNot reported
19 4-fluorophenyl> 100Not reportedNot reported

Data sourced from a study on pyrimidine-based Aurora Kinase inhibitors. The percentage reduction of cMYC and MYCN was determined at a 1.0 μM compound concentration.[1]

Key SAR Insights:

  • The substitution pattern on the phenyl ring attached to the pyrrolidine moiety significantly influences Aurora A inhibitory activity.

  • Halogen substitution at specific positions on the benzene ring is crucial for potent kinase inhibition.[1]

  • The stereochemistry of the pyrrolidine linker plays a role in the overall potency.

Table 2: SAR of Aminopyrimidine Hybrids as EGFR Tyrosine Kinase Inhibitors

Two series of aminopyrimidine hybrids were synthesized and evaluated for their anti-proliferative activity against the MCF-7 breast cancer cell line and their inhibitory effect on the EGFR tyrosine kinase (EGFR-TK) enzyme.

Compound IDSeriesR GroupMCF-7 IC50 (μM)EGFR-TK IC50 (μM)
6c I4-chlorobenzylidene37.7 ± 3.60.9 ± 0.03
10b IICyclopentylamino31.8 ± 2.00.7 ± 0.02
Gefitinib --4.1 ± 0.01Not Reported
Thalidomide --13.4 ± 0.5Not Reported

Data from a study on aminopyrimidine hybrids as EGFR TK inhibitors.[2]

Key SAR Insights:

  • Both series of aminopyrimidine hybrids demonstrated notable EGFR-TK inhibitory activity.

  • Compound 10b , a 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione derivative, showed potent EGFR-TK inhibition.[2]

  • Molecular docking studies revealed that these compounds effectively bind to the ATP-binding site of EGFR, forming crucial hydrogen bonds with the hinge region amino acid Met793.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the core structures and the execution of key biological assays are provided below.

Synthesis of 2,4-Diaminopyrimidine Derivatives

A general synthetic route to 2,4-diaminopyrimidine derivatives involves a multi-step process:

  • Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: 3-Amino-5-methylpyrazole is reacted with 2,4,6-trichloropyrimidine in the presence of triethylamine in THF at 50°C. The reaction mixture is stirred for 16 hours, followed by quenching with brine and extraction with ethyl acetate. The crude product is purified after concentration.[1]

  • Synthesis of the Pyrrolidine Intermediate: The dichloropyrimidine intermediate is then reacted with a substituted (S)-(3-aminopyrrolidin-1-yl)(phenyl)methanone in 1-pentanol at 120°C for 6 hours. The resulting precipitate is collected and purified by flash column chromatography.[1]

  • Final Compound Synthesis: The final compounds are obtained by reacting the pyrrolidine intermediate with various amines (e.g., 1-ethylpiperazine) in 1-pentanol at 140°C for 2 hours. The product is then purified by silica gel column chromatography.[1]

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

General Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare a 2X solution of the kinase substrate (e.g., fluorescein-labeled peptide) and ATP in the kinase reaction buffer. The ATP concentration is typically at the Km value for the specific kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase reaction buffer to achieve the desired final concentrations.

    • Prepare a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA in a TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add the test compound solution.

    • Add the kinase solution to initiate the reaction.

    • Add the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection solution containing EDTA and the terbium-labeled antibody.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

General SAR Study Workflow

SAR_Workflow Design Compound Design & Library Synthesis Screening Primary Screening (e.g., Kinase Assay) Design->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

References

In Vivo Validation of 5-aminopyrimidin-4(5H)-one and its Analogs: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of aminopyrimidine-based compounds, with a focus on analogs and derivatives of 5-aminopyrimidin-4(5H)-one. Due to the limited availability of direct in vivo data for this compound, this document focuses on structurally and functionally similar compounds that have undergone preclinical in vivo validation. The data presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel anticancer therapeutics centered around the pyrimidine scaffold.

Comparative In Vivo Efficacy of Aminopyrimidine Derivatives

One promising strategy involves the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Preclinical studies in animal models have demonstrated that dual BRD4 and PLK1 inhibitors can induce cancer cell death and inhibit tumor growth.[1] Another class of related compounds, 2,4-diaminopyrimidines, has also shown potent in vivo anti-tumor activity.

Below is a summary of in vivo efficacy data from studies on a dual BRD4/PLK1 inhibitor (UMB103) and a 2,4-diaminopyrimidine derivative (Compound 17b).

Table 1: In Vivo Efficacy of a Dual BRD4/PLK1 Inhibitor (UMB103) in a Neuroblastoma Patient-Derived Xenograft (PDX) Model [1]

Treatment GroupDosageAdministration RouteTumor Growth InhibitionSurvival
Vehicle Control----
UMB10320 mg/kgIntraperitonealSignificant tumor regressionIncreased

Table 2: In Vivo Efficacy of a 2,4-Diaminopyrimidine Derivative (Compound 17b) in an H3122 Tumor Xenograft Model [2]

Treatment GroupDosageAdministration RouteTumor Growth Inhibition
Vehicle Control---
Compound 17bNot SpecifiedNot SpecifiedHighly potent inhibitory activity

Experimental Protocols

The following are generalized experimental protocols for in vivo tumor xenograft studies based on common practices in the field. Specific details may vary between individual studies.

Human Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., neuroblastoma, non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice, NOD-scid gamma mice) of 6-8 weeks of age are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., UMB103, Compound 17b) is administered via a specified route (e.g., intraperitoneal, oral) at a defined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival.

  • Pharmacokinetic and Toxicity Studies: Separate cohorts of animals may be used to assess the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicity of the compound. Blood samples are collected at various time points after drug administration to determine plasma concentrations. A comprehensive summary of kinase inhibitor pharmacokinetics highlights the importance of understanding these parameters.[3] A review of the pharmacokinetics and toxicity of anticancer drugs provides further context.[4][5][6]

  • Tissue Analysis: At the end of the study, tumors and major organs may be harvested for histological and molecular analysis to assess the drug's effect on the tumor microenvironment and to identify potential toxicities.

Visualizing Key Pathways and Processes

Signaling Pathway of Dual BRD4 and PLK1 Inhibition

The diagram below illustrates the signaling pathway targeted by dual BRD4 and PLK1 inhibitors. BRD4, a member of the BET family of proteins, is a key regulator of oncogene transcription, including MYC. PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. The simultaneous inhibition of both proteins disrupts these critical cancer-promoting processes, leading to cell cycle arrest and apoptosis.[1]

Dual BRD4 and PLK1 Inhibition Pathway
Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a potential anticancer compound.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Validation cluster_outcome Outcome A Compound Synthesis & In Vitro Screening B Xenograft Model Development A->B C Treatment Administration B->C D Tumor Growth Monitoring C->D E Pharmacokinetic & Toxicity Analysis C->E F Data Analysis & Efficacy Determination D->F G Histological & Molecular Analysis D->G E->F H Go/No-Go Decision for Clinical Development F->H G->H

In Vivo Validation Workflow

References

Benchmarking 5-Aminopyrimidin-4(5H)-one Derivatives Against Known Anticancer and Antimicrobial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of derivatives of 5-aminopyrimidin-4(5H)-one with established drugs in the fields of oncology and microbiology. Due to the limited availability of direct biological activity data for the parent compound, this guide focuses on its derivatives, which have shown promise as potential therapeutic agents. The information presented herein is based on available experimental data and is intended to serve as a resource for researchers engaged in drug discovery and development.

Executive Summary

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating notable in vitro activity against various cancer cell lines and microbial pathogens. This guide benchmarks these derivatives against standard-of-care anticancer agents, such as Doxorubicin and Cisplatin, and commonly prescribed antibiotics, including Ampicillin and Ciprofloxacin. The comparative analysis is based on key performance indicators such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial efficacy.

It is important to note that IC50 and MIC values can exhibit variability across different studies due to factors such as experimental conditions, cell line passages, and microbial strains. The data presented in this guide are collated from various sources, and direct comparative studies under identical conditions are limited.

Anticancer Activity Comparison

Pyrimidine analogs often exert their anticancer effects by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. The following tables compare the in vitro cytotoxic activity of representative this compound derivatives with that of standard chemotherapeutic drugs against selected human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) Against Human Breast Adenocarcinoma (MCF-7) Cell Line

Compound/DrugClassIC50 (µM)Reference
Indazol-Pyrimidine Derivative 4fPyrimidine Derivative1.629[1]
Indazol-Pyrimidine Derivative 4iPyrimidine Derivative1.841[1]
DoxorubicinAnthracycline~2.50[1]
CisplatinPlatinum-based~47.17[2]

Table 2: In Vitro Cytotoxicity (IC50, µM) Against Human Malignant Melanoma (A375) Cell Line

Compound/DrugClassIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine Derivative 3bPyrimidine Derivative25.4[3]
DoxorubicinAnthracycline<10 µg/ml[4]
CisplatinPlatinum-basedSimilar to Sanguinaria canadensis extract[4]

Note: Direct µM conversion for Doxorubicin in the A375 study was not available.

Antimicrobial Activity Comparison

Derivatives of this compound have also been investigated for their antimicrobial properties. The following tables compare the in vitro activity of these derivatives against common bacterial strains with that of standard antibiotics.

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) Against Staphylococcus aureus ATCC 25923

Compound/DrugClassMIC (µg/mL)Reference
Thiadiazolopyrimidinone 8jPyrimidine Derivative6.1-14.4[5]
Ampicillinβ-Lactam Antibiotic~25
CiprofloxacinFluoroquinolone~0.3

Table 4: In Vitro Antimicrobial Activity (MIC, µg/mL) Against Escherichia coli ATCC 25922

Compound/DrugClassMIC (µg/mL)Reference
Thiadiazolopyrimidinone 8jPyrimidine Derivative6.1-14.4[5]
Ampicillinβ-Lactam Antibiotic~125
CiprofloxacinFluoroquinolone~0.625

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Treatment: After 24 hours, replace the old media with fresh media containing various concentrations of the test compound and incubate for a further 24-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilizing agent, such as DMSO, to each well.[7]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

Visualizations

The following diagrams illustrate key concepts relevant to the benchmarking of this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell Pyrimidine_Analog This compound Derivative DNA_Polymerase DNA Polymerase Pyrimidine_Analog->DNA_Polymerase Inhibition Thymidylate_Synthase Thymidylate Synthase Pyrimidine_Analog->Thymidylate_Synthase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Thymidylate_Synthase->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway of pyrimidine analogs in cancer cells.

drug_screening_workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., MTT Assay) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold?) Primary_Screening->Hit_Identification Hit_Identification->Start No Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Yes Lead_Selection Lead Selection (Potency & Selectivity?) Dose_Response->Lead_Selection Lead_Selection->Primary_Screening No Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Selection->Lead_Optimization Yes End End: Preclinical Candidate Lead_Optimization->End

Caption: General workflow for in vitro drug screening and lead identification.

References

Comparative Efficacy and Toxicity of a Novel 5-Aminopyrimidin-4(5H)-one Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel 5-arylethylidene-aminopyrimidine-2,4-dione (referred to as Compound 4) with established anticancer agents. This document synthesizes peer-reviewed data on the compound's efficacy and toxicity, presenting it in a clear, comparative format to support further investigation and development.

This guide focuses on Compound 4, a novel aminopyrimidine derivative that has demonstrated potent dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two key regulators of cell cycle progression and oncogenesis.[1][2] Its performance is compared against Methotrexate, a widely used chemotherapeutic agent, and Volasertib, another dual BRD4/PLK1 inhibitor.

Efficacy: Comparative Cytotoxicity

The in vitro cytotoxic activity of Compound 4 was evaluated against a panel of human cancer cell lines and compared with Methotrexate and Volasertib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)U-937 (Lymphoma) IC50 (µM)
Compound 4 0.40[1]0.79[1]1.85[1]
Methotrexate 2.79[1]0.99[1]1.22[1]
Volasertib 1.482[3]1.133[3]Not Available

Table 1: Comparative IC50 values of Compound 4 and reference drugs against various cancer cell lines.

Notably, Compound 4 demonstrated superior or comparable cytotoxicity against the tested cancer cell lines when compared to Methotrexate and Volasertib.[1] Specifically, it was significantly more potent against the MDA-MB-231 breast cancer cell line.[1]

Toxicity Profile: Selectivity for Cancer Cells

A critical aspect of any potential anticancer agent is its selectivity towards cancer cells over healthy cells. The cytotoxicity of Compound 4 was assessed against a normal cell line (Vero) to determine its therapeutic window.

CompoundVero (Normal Kidney Epithelial) IC50 (µM)
Compound 4 > 10[2]
Methotrexate Not Available in this specific study
Volasertib Not Available in this specific study

Table 2: Cytotoxicity of Compound 4 against a normal cell line.

The high IC50 value against Vero cells suggests that Compound 4 has a favorable toxicity profile with a degree of selectivity for cancer cells.[2]

Mechanism of Action: Dual Inhibition of BRD4 and PLK1

Compound 4 exerts its anticancer effects through the dual inhibition of BRD4 and PLK1.[1][2] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes, while PLK1 is a critical kinase involved in multiple stages of mitosis. Their simultaneous inhibition leads to cell cycle arrest and apoptosis in cancer cells.

BRD4_PLK1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cell_outcome Cellular Outcome BRD4 BRD4 Oncogenes Oncogene Transcription (e.g., c-Myc) BRD4->Oncogenes promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Mitosis Mitotic Progression PLK1 PLK1 PLK1->Mitosis regulates Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound_4 Compound 4 Compound_4->BRD4 inhibits Compound_4->PLK1 inhibits

Dual inhibition of BRD4 and PLK1 by Compound 4.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology:

  • Cell Seeding: Cancer cells (MDA-MB-231, HT-29, U-937) and normal cells (Vero) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of Compound 4, Methotrexate, or Volasertib and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cytotoxicity assay.
BRD4 and PLK1 Inhibition Assays (General Protocol)

While the specific enzymatic inhibition assays for Compound 4 were not detailed in the primary source, a general workflow for such assays is described below.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BRD4 or PLK1 enzyme and their respective substrates are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Compound 4) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (and ATP for kinase assays).

  • Reaction Quenching: The reaction is stopped after a defined incubation period.

  • Signal Detection: The product formation is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from the dose-inhibition curves.

Inhibition_Assay_Workflow A Prepare enzyme and substrate B Pre-incubate enzyme with inhibitor A->B C Initiate reaction with substrate/ATP B->C D Incubate and then quench reaction C->D E Detect signal (product formation) D->E F Calculate % inhibition and IC50 E->F

General workflow for enzyme inhibition assays.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-aminopyrimidin-4(5H)-one (CAS No. 69785-94-0), a crucial precursor in the synthesis of various pharmaceutical compounds. Adherence to these procedures is vital for minimizing risks and maintaining a safe research environment.

Safety and Hazard Information

This compound is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive range of PPE is necessary to mitigate exposure risks when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). It is recommended to wear two pairs of gloves, with one pair under the gown cuff and the other over.[1]
Body Protection A disposable, long-sleeved gown with a solid front and tight-fitting cuffs.[1]
Respiratory Protection An air-purifying respirator is required if working outside of a chemical fume hood or if there is a risk of aerosol formation.[2]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

  • Evacuate and Secure the Area : Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure all necessary personal protective equipment is worn.

  • Contain the Spill : For solid spills, carefully sweep the material into a designated, labeled hazardous waste container, avoiding dust generation. For liquid solutions, absorb the spill with an inert, dry material.

  • Decontaminate the Area : Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3]

  • Waste Collection :

    • Collect all waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard pictograms for "Harmful" and "Irritant".

  • Storage :

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[4]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect_solid Collect Solid Waste ppe->collect_solid collect_liquid Collect Liquid Waste ppe->collect_liquid collect_ppe Collect Contaminated PPE ppe->collect_ppe container Place in Labeled Hazardous Waste Container collect_solid->container collect_liquid->container collect_ppe->container storage Store in Designated Secondary Containment container->storage ehs Contact EHS for Pickup storage->ehs end End: Proper Disposal ehs->end

Caption: A logical workflow for the proper disposal of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose

Caption: A flowchart for the immediate response to a spill of this compound.

References

Personal protective equipment for handling 5-aminopyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-aminopyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a heterocyclic amine used in various research and development applications. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.

Hazard Summary
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[3]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3] A disposable lab coat or chemical-resistant apron is required. Full-body coverage with long pants and closed-toe shoes is mandatory.[3]Prevents skin contact, which can lead to irritation, burns, or systemic toxicity.[4] Immediately change any contaminated clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][3] Annual fit testing and medical evaluation are required for respirator use.[3]Protects against inhalation of harmful dust particles, which can be toxic.
Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

    • Before starting, clear the workspace of all non-essential items.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting :

    • If weighing the solid, do so within the fume hood to minimize dust generation.

    • Use a draft shield on the balance to further contain any airborne particles.

    • Handle the compound gently to avoid creating dust.

  • In-Use Handling :

    • Keep containers of this compound tightly closed when not in use.[1]

    • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

    • If the compound needs to be dissolved, add it slowly to the solvent to prevent splashing.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of all solid this compound and any solutions containing it as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been verified.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

    • Place these items in a designated, sealed waste bag or container within the fume hood.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill : Evacuate the area and prevent entry. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety department.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Inspect Eyewash/Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 emergency Follow Emergency Procedures (Spill, Exposure) handle2->emergency clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.